Product packaging for Demethylsuberosin(Cat. No.:CAS No. 21422-04-8)

Demethylsuberosin

Cat. No.: B190953
CAS No.: 21422-04-8
M. Wt: 230.26 g/mol
InChI Key: FIDUIAPDSKSUGO-UHFFFAOYSA-N
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Description

7-demethylsuberosin is a hydroxycoumarin that is 7-hydroxycoumarin which is substituted at position 6 by a 3-methylbut-2-en-1-yl group. A natural product found in Citropsis articulata. It has a role as a plant metabolite.
Demethylsuberosin has been reported in Angelica gigas, Citrus sulcata, and other organisms with data available.
fucocoumarin derivative of Angelicae dahuricae

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O3 B190953 Demethylsuberosin CAS No. 21422-04-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H14O3/c1-9(2)3-4-10-7-11-5-6-14(16)17-13(11)8-12(10)15/h3,5-8,15H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDUIAPDSKSUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175695
Record name 7-Demethylsuberosin
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21422-04-8
Record name Demethylsuberosin
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Demethylsuberosin
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Record name 7-Demethylsuberosin
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Record name 7-DEMETHYLSUBEROSIN
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Demethylsuberosin: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsuberosin, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and antihypertensive effects. This technical guide provides an in-depth overview of the primary natural sources of this compound and detailed methodologies for its isolation and purification. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to efficiently source and handle this promising bioactive compound.

Natural Sources of this compound

This compound, systematically known as 7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one, is a secondary metabolite found in a variety of plant species, particularly within the Apiaceae and Rutaceae families. Its presence has also been reported in other organisms. The principal botanical sources are summarized in the table below.

Plant SpeciesFamilyPlant Part(s)Reference(s)
Angelica gigas NakaiApiaceaeRoots[1]
Citropsis articulataRutaceaeRoot Bark[2]
Citrus sulcataRutaceae-[2]
Angelica tenuissimaApiaceaeRoots[2]
Angelica dahuricaApiaceae-[2]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following protocol is a comprehensive, generalized procedure derived from established methods for coumarin isolation from plant materials.

Extraction
  • Plant Material Preparation: Air-dry the collected plant material (e.g., roots of Angelica gigas) at room temperature and grind it into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction:

    • Perform a sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol.

    • Macerate the powdered plant material in n-hexane for 24-48 hours with occasional agitation.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Repeat the maceration process on the plant residue with ethyl acetate and subsequently with methanol. This compound is typically found in the ethyl acetate and methanol extracts.

Chromatographic Purification

2.2.1. Silica Gel Column Chromatography

This is the primary method for the initial fractionation of the crude extract.

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly under gravity.

    • Wash the packed column with the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude extract (from the ethyl acetate or methanol fraction) in a minimal amount of a suitable solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate completely.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical gradient could be n-hexane:ethyl acetate from 100:0 to 0:100.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation process using Thin-Layer Chromatography (TLC).

    • Spot a small aliquot of each collected fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., iodine vapor).

    • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

2.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, preparative HPLC is employed.

  • Column and Mobile Phase:

    • Use a reversed-phase C18 column.

    • A common mobile phase is a gradient of methanol and water or acetonitrile and water.

  • Sample Preparation: Dissolve the partially purified fractions from column chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the prep-HPLC system and collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Purity Confirmation: Analyze the purity of the isolated compound using analytical HPLC and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualization of Methodologies and Biological Pathways

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a plant source.

experimental_workflow plant_material Powdered Plant Material extraction Solvent Extraction (n-Hexane, Ethyl Acetate, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc combined_fractions Combined Fractions tlc->combined_fractions prep_hplc Preparative HPLC combined_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) ikb->nfkb ikb_p P-IκBα ikb->ikb_p nfkb_n NF-κB (p50/p65) nfkb->nfkb_n Translocation This compound This compound This compound->ikk Inhibition proteasome Proteasomal Degradation ikb_p->proteasome dna DNA nfkb_n->dna gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) dna->gene_expression mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli receptor Receptor stimuli->receptor mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk mapkk MAPKK (e.g., MEK) mapkkk->mapkk mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activation This compound This compound This compound->mapkkk Inhibition gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression calcium_channel cluster_membrane Cell Membrane ca_channel L-type CaV1.2 Channel intracellular_ca Intracellular Ca²⁺ ca_channel->intracellular_ca extracellular_ca Extracellular Ca²⁺ extracellular_ca->ca_channel Influx cellular_response Reduced Cellular Response (e.g., Muscle Contraction) intracellular_ca->cellular_response This compound This compound This compound->ca_channel Inhibition

References

The Demethylsuberosin Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Demethylsuberosin is a key intermediate in the biosynthesis of linear furanocoumarins, a class of plant secondary metabolites with significant pharmacological and toxicological properties. Understanding the enzymatic cascade that leads to its formation is crucial for the metabolic engineering of plants to enhance the production of desired furanocoumarins and for the development of novel therapeutics. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the core enzymes, their catalytic mechanisms, and the regulation of the pathway. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visual representations of the biochemical and signaling pathways to facilitate a comprehensive understanding for researchers in the field.

Introduction

Furanocoumarins are a diverse group of phytochemicals found predominantly in a few plant families, most notably Apiaceae and Rutaceae. They are renowned for their photosensitizing, phototoxic, and antimicrobial activities, which underpin their roles in plant defense and their applications in medicine, for instance, in the treatment of skin disorders like psoriasis (PUVA therapy). The biosynthesis of linear furanocoumarins, such as psoralen, commences with the prenylation of umbelliferone, a derivative of the phenylpropanoid pathway, to form this compound. This initial step commits the precursor to the furanocoumarin pathway and is a critical control point in the overall synthesis. Subsequent enzymatic modifications, including cyclization and oxidative cleavage, lead to the formation of the characteristic furan ring. This guide focuses on the core pathway leading to and from this compound, providing a technical resource for its study and manipulation.

The this compound Biosynthetic Pathway

The biosynthesis of this compound and its conversion to downstream furanocoumarins involves a series of enzymatic reactions catalyzed by distinct classes of enzymes. The central pathway is a three-step process converting umbelliferone to psoralen, with this compound and marmesin as key intermediates.

Key Enzymes and Reactions

The core biosynthetic pathway is illustrated below:

Demethylsuberosin_Biosynthesis Umbelliferone Umbelliferone UDT Umbelliferone Dimethylallyltransferase (UDT / PT) Umbelliferone->UDT DMAPP Dimethylallyl pyrophosphate (DMAPP) DMAPP->UDT This compound This compound MS Marmesin Synthase (CYP76F112) This compound->MS Cyclization Marmesin Marmesin PS Psoralen Synthase (CYP71AJ1) Marmesin->PS Oxidative Cleavage Psoralen Psoralen UDT->this compound Prenylation MS->Marmesin PS->Psoralen

Caption: The core biosynthetic pathway from umbelliferone to psoralen.

  • Umbelliferone Dimethylallyltransferase (UDT): Also referred to as a prenyltransferase (PT), this enzyme catalyzes the first committed step in the linear furanocoumarin pathway. It facilitates the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the C6 position of umbelliferone, yielding this compound.[1][2][3] This reaction is a key branching point from the general phenylpropanoid pathway. UDTs are typically membrane-bound enzymes.[4]

  • Marmesin Synthase (MS): This enzyme is a cytochrome P450 monooxygenase (CYP).[5][6] It catalyzes the cyclization of the dimethylallyl side chain of this compound to form the dihydrofuran ring of (+)-marmesin.[5][6] This reaction is a critical step in the formation of the furanocoumarin backbone.

  • Psoralen Synthase (PS): Another cytochrome P450 monooxygenase, psoralen synthase (e.g., CYP71AJ1), is responsible for the final step in psoralen formation.[7][8][9] It catalyzes the oxidative cleavage of the isopropyl group from marmesin, leading to the formation of psoralen and acetone.[7][8][9]

Quantitative Data

Quantitative kinetic data for the enzymes of the this compound pathway are crucial for modeling and metabolic engineering efforts. The available data are summarized below.

EnzymeSubstrate(s)KmVmaxSpecific ActivityOrganismReference(s)
Umbelliferone Dimethylallyltransferase (PcPT)Umbelliferone140 µMNot ReportedNot ReportedPetroselinum crispum (Parsley)[10]
Dimethylallyl diphosphate (DMAPP)9 µMNot ReportedNot ReportedPetroselinum crispum (Parsley)[10]
Marmesin Synthase (CYP76F112)This compoundHigh Affinity (Specific value not reported)Not ReportedNot ReportedFicus carica (Fig)[6][11]
Psoralen Synthase (CYP71AJ49)(+)-MarmesinNot ReportedNot ReportedNot ReportedPeucedanum praeruptorum[2][5]
Psoralen Synthase (CYP71AJ1)(+)-MarmesinNarrow substrate specificity (Specific value not reported)Not ReportedNot ReportedAmmi majus[9]

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of furanocoumarins, including this compound, is tightly regulated in response to various developmental and environmental cues. Elicitors, which are signaling molecules that trigger defense responses in plants, play a significant role in upregulating the expression of genes encoding the biosynthetic enzymes.

Furanocoumarin_Regulation cluster_elicitors Elicitors cluster_signaling Signaling Cascade cluster_biosynthesis Biosynthesis UV_Light UV Light ROS Reactive Oxygen Species (ROS) UV_Light->ROS MeJA Methyl Jasmonate JA_Pathway Jasmonate Signaling Pathway MeJA->JA_Pathway Fungal_Elicitors Fungal Elicitors Fungal_Elicitors->ROS ROS->JA_Pathway Transcription_Factors Transcription Factors (e.g., MYB, bHLH) JA_Pathway->Transcription_Factors UDT_gene UDT Gene Expression Transcription_Factors->UDT_gene MS_gene MS Gene Expression Transcription_Factors->MS_gene PS_gene PS Gene Expression Transcription_Factors->PS_gene Furanocoumarin_accumulation Furanocoumarin Accumulation UDT_gene->Furanocoumarin_accumulation MS_gene->Furanocoumarin_accumulation PS_gene->Furanocoumarin_accumulation

Caption: Simplified signaling pathway for elicitor-induced furanocoumarin biosynthesis.

Key regulatory factors include:

  • UV Radiation: Exposure to UV light is a potent inducer of furanocoumarin biosynthesis.[12] This is considered a defense mechanism against UV-induced DNA damage.

  • Methyl Jasmonate (MeJA): This plant hormone is a key signaling molecule in defense against herbivores and pathogens and has been shown to elicit furanocoumarin production.

  • Fungal Elicitors: Cell wall fragments from fungi can trigger the plant's defense response, leading to the accumulation of furanocoumarins as phytoalexins.

These elicitors activate a signaling cascade that often involves the production of reactive oxygen species (ROS) and the activation of the jasmonate signaling pathway. This leads to the upregulation of transcription factors that, in turn, activate the expression of genes encoding the enzymes of the this compound biosynthetic pathway.

Experimental Protocols

The study of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Microsome Isolation from Plant Tissue

Microsomes, which are vesicles of the endoplasmic reticulum, are often the source of membrane-bound enzymes like UDT, MS, and PS.

Objective: To isolate microsomal fractions from plant tissues for enzyme assays.

Materials:

  • Plant tissue (e.g., leaves, cell cultures)

  • Extraction Buffer: 50 mM MOPS (pH 7.0), 250 mM sucrose, 5 mM DTT, 1 mM EDTA, 1% (w/v) polyvinylpyrrolidone (PVP)

  • Wash Buffer: 50 mM MOPS (pH 7.0), 250 mM sucrose, 1 mM DTT

  • Resuspension Buffer: 50 mM MOPS (pH 7.0), 1 mM DTT, 20% (v/v) glycerol

  • Liquid nitrogen, mortar and pestle, cheesecloth, centrifuge, ultracentrifuge.

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powder in ice-cold Extraction Buffer (3 mL per gram of tissue).

  • Filter the homogenate through four layers of cheesecloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts, mitochondria, and cell debris.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

  • Discard the supernatant. Resuspend the microsomal pellet in Wash Buffer and centrifuge again at 100,000 x g for 60 minutes at 4°C.

  • Discard the supernatant and resuspend the final microsomal pellet in a minimal volume of Resuspension Buffer.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Aliquot the microsomal preparation and store at -80°C.

Microsome_Isolation_Workflow Start Start: Frozen Plant Tissue Grind Grind in Liquid N2 Start->Grind Homogenize Homogenize in Extraction Buffer Grind->Homogenize Filter Filter through Cheesecloth Homogenize->Filter Centrifuge1 Centrifuge 10,000 x g, 20 min Filter->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Supernatant Pellet1 Discard Pellet (Debris, Organelles) Centrifuge1->Pellet1 Pellet Centrifuge2 Ultracentrifuge 100,000 x g, 60 min Supernatant1->Centrifuge2 Supernatant2 Discard Supernatant (Cytosol) Centrifuge2->Supernatant2 Supernatant Pellet2 Collect Microsomal Pellet Centrifuge2->Pellet2 Pellet Wash Wash Pellet Pellet2->Wash Centrifuge3 Ultracentrifuge 100,000 x g, 60 min Wash->Centrifuge3 Resuspend Resuspend in Storage Buffer Centrifuge3->Resuspend Pellet Store Store at -80°C Resuspend->Store

Caption: Workflow for the isolation of plant microsomes.

Heterologous Expression of P450 Enzymes in Yeast

Cytochrome P450 enzymes like MS and PS can be functionally expressed in yeast (e.g., Saccharomyces cerevisiae) for characterization.

Objective: To express and produce active plant P450 enzymes in a yeast system.

Materials:

  • Yeast expression vector (e.g., pYeDP60)

  • Yeast strain (e.g., WAT11)

  • Yeast transformation kit

  • Yeast growth media (YPD, selective media)

  • Induction medium (e.g., YPGE)

Procedure:

  • Clone the full-length cDNA of the P450 gene into the yeast expression vector.

  • Transform the yeast strain with the expression construct using a standard yeast transformation protocol.

  • Select for positive transformants on appropriate selective media.

  • Grow a starter culture of the transformed yeast in selective liquid media overnight.

  • Inoculate a larger volume of induction medium with the starter culture.

  • Grow the culture at 30°C with shaking for 24-48 hours to induce protein expression.

  • Harvest the yeast cells by centrifugation.

  • The harvested cells can be used for whole-cell assays or for the preparation of yeast microsomes (similar to the plant protocol).

Enzyme Assays

5.3.1. Umbelliferone Dimethylallyltransferase (UDT) Assay

Objective: To measure the activity of UDT by quantifying the formation of this compound.

Reaction Mixture (200 µL total volume):

  • 50 mM MOPS buffer (pH 7.0)

  • 10 mM MgCl2

  • 100 µM Umbelliferone (substrate)

  • 200 µM DMAPP (substrate)

  • 20-50 µg of microsomal protein

Procedure:

  • Combine all reaction components except the microsomal protein in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the microsomal protein.

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of methanol or ethyl acetate.

  • Vortex and centrifuge to pellet the protein.

  • Analyze the supernatant for the presence of this compound using HPLC-UV or LC-MS.

5.3.2. Marmesin Synthase (MS) and Psoralen Synthase (PS) Assays

Objective: To measure the activity of MS or PS by quantifying the formation of marmesin or psoralen, respectively.

Reaction Mixture (200 µL total volume):

  • 50 mM Potassium phosphate buffer (pH 7.5)

  • 1 mM NADPH

  • 100 µM this compound (for MS assay) or (+)-Marmesin (for PS assay)

  • 20-50 µg of microsomal protein (from plant or recombinant yeast)

Procedure:

  • Combine the buffer, substrate, and microsomal protein in a microcentrifuge tube.

  • Pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding NADPH.

  • Incubate at 30°C for 30-60 minutes.

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the upper ethyl acetate phase, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol).

  • Analyze the product by HPLC-UV or LC-MS.

HPLC Analysis of Furanocoumarins

Objective: To separate and quantify the substrates and products of the enzymatic reactions.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase (example gradient):

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

Detection:

  • UV detection at a wavelength of 310-330 nm.

  • MS detection for confirmation of product identity based on mass-to-charge ratio.

Quantification:

  • Generate a standard curve for each compound (umbelliferone, this compound, marmesin, psoralen) of known concentrations.

  • Calculate the concentration of the product in the enzyme assay samples by comparing their peak areas to the standard curve.

Conclusion

The this compound biosynthetic pathway represents a critical juncture in the production of linear furanocoumarins in plants. The enzymes involved, particularly the membrane-bound prenyltransferase and cytochrome P450 monooxygenases, are key targets for metabolic engineering to modulate the production of these bioactive compounds. This guide provides a foundational understanding of the pathway, summarizes the available quantitative data, outlines the regulatory mechanisms, and details essential experimental protocols. It is intended to serve as a valuable resource for researchers aiming to further elucidate the intricacies of this pathway and harness its potential for scientific and industrial applications. Further research is needed to fill the gaps in our knowledge, particularly concerning the precise kinetic parameters of the enzymes and the complex regulatory networks that govern their activity in different plant species.

References

Demethylsuberosin CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Demethylsuberosin, a natural coumarin derivative, detailing its chemical properties, and established biological activities. The information presented is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Core Chemical and Physical Data

This compound, also known as 7-Demethylsuberosin, is a prenylated coumarin that has been isolated from various plant species, including those of the Angelica genus. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 21422-04-8[1][2][3][4][5][6]
Molecular Formula C₁₄H₁₄O₃[1][2]
Molecular Weight 230.26 g/mol [4][7][8]

Biological Activities and Mechanisms of Action

This compound has demonstrated notable anti-inflammatory and neuroprotective properties in preclinical studies. The following sections provide detailed insights into the experimental methodologies and the underlying signaling pathways associated with these activities.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary models used to investigate these effects is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.

This protocol outlines the general procedure for assessing the anti-inflammatory effects of compounds like this compound on macrophage cells.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 1.5 x 10⁵ cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for a specified period, typically 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The production of nitric oxide, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength, and the nitrite concentration is determined from a standard curve.

  • Cell Viability Assay: A cell viability assay, such as the MTT assay, is performed concurrently to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

The anti-inflammatory effects of many natural compounds, including coumarins, in LPS-stimulated macrophages are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While specific studies on this compound's detailed mechanism are emerging, the general pathway is as follows:

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK p38 p38 TRAF6->p38 ERK ERK TRAF6->ERK JNK JNK TRAF6->JNK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS (Nitric Oxide) Nucleus->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines This compound This compound This compound->IKK inhibits This compound->p38 inhibits This compound->ERK inhibits This compound->JNK inhibits

Figure 1: Proposed anti-inflammatory signaling pathway of this compound.
Neuroprotective Activity

This compound has been reported to protect primary rat cortical cells from glutamate-induced cytotoxicity. This activity is crucial in the context of neurodegenerative diseases where excitotoxicity plays a significant role.

The following is a generalized protocol to assess the neuroprotective effects of compounds against glutamate-induced excitotoxicity.

  • Primary Cortical Neuron Culture: Primary cortical neurons are isolated from embryonic rat brains and cultured in a neurobasal medium supplemented with appropriate growth factors.

  • Cell Plating: Neurons are plated on poly-D-lysine coated plates.

  • Treatment: After several days in culture to allow for maturation, the neurons are pre-treated with different concentrations of this compound for a specified duration.

  • Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce neuronal cell death (e.g., 250 µM).

  • Incubation: The cells are incubated with glutamate for a period ranging from a few hours to 24 hours.

  • Assessment of Cell Viability: Neuronal viability is assessed using methods such as the MTT assay, Trypan Blue exclusion, or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage.

Glutamate excitotoxicity is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent activation of cell death pathways. The neuroprotective mechanism of this compound likely involves the modulation of these downstream events.

G Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Excessive Ca²⁺ Influx NMDAR->Ca_influx Mitochondrial_dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_dysfunction Apoptosis Apoptosis Ca_influx->Apoptosis ROS ↑ ROS Production Mitochondrial_dysfunction->ROS ROS->Apoptosis This compound This compound This compound->Ca_influx reduces This compound->ROS reduces

Figure 2: Proposed neuroprotective mechanism of this compound.
Inhibition of Histamine Release

This compound has also been found to inhibit histamine release from human mast cell leukemia cells (HMC-1). This suggests its potential application in allergic and inflammatory conditions where mast cell degranulation is a key event.

A general procedure for evaluating the effect of compounds on histamine release is described below.

  • Cell Culture: HMC-1 cells are maintained in an appropriate culture medium.

  • Treatment: Cells are washed and resuspended in a buffered salt solution. They are then pre-incubated with various concentrations of this compound.

  • Stimulation: Histamine release is induced by stimulating the cells with a combination of a phorbol ester, such as phorbol 12-myristate 13-acetate (PMA), and a calcium ionophore, like A23187.

  • Incubation: The cells are incubated for a short period (e.g., 15-30 minutes) at 37°C.

  • Termination of Reaction: The reaction is stopped by placing the cells on ice and centrifuging to pellet the cells.

  • Histamine Quantification: The amount of histamine released into the supernatant is measured using a sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its ability to modulate key inflammatory and neurotoxic pathways warrants further investigation for its potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers and drug development professionals interested in exploring the pharmacological potential of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of Demethylsuberosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsuberosin, also known as 7-demethylsuberosin, is a naturally occurring prenylated coumarin found in various plant species, including Angelica tenuissima, Angelica gigas, and Citrus sulcata.[1][2][3] As a member of the coumarin family, a class of compounds known for a wide range of biological activities, this compound has garnered scientific interest for its therapeutic potential.[4][5] Preclinical studies have identified its anti-inflammatory and neuroprotective properties.[1][6] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its molecular targets and influence on key signaling pathways. The document synthesizes available data, details relevant experimental protocols, and visualizes complex biological processes to support further research and drug development efforts.

Core Pharmacological Activities and Quantitative Data

This compound's biological effects have been quantified in several key cellular assays. The primary activities identified are its anti-inflammatory and neuroprotective actions. A summary of the effective concentrations is provided below.

Table 1: Summary of Quantitative Data for this compound

Biological ActivityAssay DescriptionCell TypeConcentration(s)EffectReference(s)
Anti-inflammatory Inhibition of histamine release induced by TPA and A23187HMC-1 human mast cells10 µMInhibition of histamine release[1]
Neuroprotective Protection against glutamate-induced cytotoxicityPrimary rat cortical cells0.1 - 10 µMNeuroprotection[1]

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory properties of this compound are a significant area of its therapeutic potential.[6][7] While specific molecular interactions are still under investigation, its mechanism is understood through its demonstrated cellular effects and by analogy to the well-studied anti-inflammatory actions of the broader coumarin class.[5][8]

Inhibition of Mast Cell Degranulation

One of the specific known actions of this compound is its ability to inhibit the release of histamine from mast cells.[1] Histamine is a key mediator in allergic inflammatory responses.

  • Cellular Effect : At a concentration of 10 µM, this compound inhibits histamine release from HMC-1 human mast cell leukemia cells stimulated by phorbol 12-myristate 13-acetate (TPA) and the calcium ionophore A23187.[1] This suggests that this compound may interfere with the signaling cascades that lead to mast cell degranulation.

Modulation of Pro-inflammatory Signaling Pathways (Inferred)

While direct studies on this compound are limited, the mechanisms of related coumarin compounds involve the modulation of central inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][9] These pathways regulate the expression of numerous pro-inflammatory genes.

  • NF-κB Pathway : The NF-κB pathway is a critical regulator of inflammation.[10] Many natural compounds exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby preventing the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][11][12]

  • MAPK Pathway : The MAPK family (including ERK, JNK, and p38) plays a crucial role in responding to external stimuli and regulating inflammatory processes.[13][14] Inhibition of MAPK phosphorylation can suppress the production of inflammatory mediators.[9][15]

The diagram below illustrates the likely anti-inflammatory mechanism of action for this compound, based on its known activities and the established pathways for coumarin derivatives.

G Potential Anti-inflammatory Signaling of this compound cluster_0 Cellular Environment cluster_2 Gene Transcription cluster_3 Cellular Response Inflammatory Stimuli Inflammatory Stimuli MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Inflammatory Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IKK, IκBα, p65) Inflammatory Stimuli->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK_Pathway->Pro_inflammatory_Genes NFkB_Pathway->Pro_inflammatory_Genes Inflammatory_Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Pro_inflammatory_Genes->Inflammatory_Mediators Expression This compound This compound This compound->MAPK_Pathway Inhibition (Inferred) This compound->NFkB_Pathway Inhibition (Inferred)

Caption: Inferred anti-inflammatory mechanism of this compound.

Mechanism of Action: Neuroprotective Effects

This compound has demonstrated a protective effect against excitotoxicity, a key pathological process in various neurodegenerative diseases.

  • Cellular Effect : The compound protects primary rat cortical cells from glutamate-induced cytotoxicity at a concentration range of 0.1 to 10 µM.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation leads to excessive calcium influx, oxidative stress, and ultimately, neuronal cell death. The protective action of this compound suggests it may interfere with these downstream events, possibly by scavenging reactive oxygen species (ROS) or modulating intracellular calcium signaling.

Potential Mechanism of Action: Anticancer Effects (Inferred)

While direct anticancer studies on this compound are not extensively reported, many coumarin derivatives exhibit significant anti-proliferative and pro-apoptotic activities against various cancer cell lines.[16][17] The potential mechanisms are likely shared by this compound.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.[18] Coumarins have been shown to induce apoptosis primarily through the intrinsic, mitochondria-mediated pathway.[16][17][19]

  • Mitochondrial Pathway : This pathway is characterized by a change in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[20] An increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a caspase cascade (initiator caspase-9 and effector caspase-3), culminating in cell death.[16][19]

The diagram below outlines the generally accepted mitochondria-mediated apoptotic pathway induced by coumarins.

G Potential Apoptotic Pathway for this compound (Inferred) cluster_0 Apoptotic Signal cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Cellular Outcome This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Upregulation MMP Disruption of Mitochondrial Membrane Potential (ΔΨm) Bcl2->MMP Bax->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Inferred mitochondria-mediated apoptotic pathway for coumarins.

Cell Cycle Arrest

Another common anticancer mechanism for coumarins is the induction of cell cycle arrest, which prevents cancer cells from proliferating.[16][21] This arrest often occurs at the G0/G1 or G2/M checkpoints of the cell cycle.[16][22] For example, coumarin itself has been shown to cause G0/G1 arrest in HeLa cells by decreasing the expression of G0/G1-associated proteins.[16] CDK4/6 inhibitors are known to cause a prolonged G1 arrest.[23]

Detailed Experimental Protocols & Workflows

This section provides detailed methodologies for the key experiments cited in the literature concerning this compound and general protocols for assessing its potential mechanisms of action.

Anti-Allergic Inflammatory Activity Assay

This protocol is based on the methodology used to demonstrate the inhibition of histamine release.[1]

  • Cell Line : HMC-1 human mast cell leukemia cells.

  • Stimulants : Phorbol 12-myristate 13-acetate (TPA) and calcium ionophore A23187.

  • Methodology :

    • Culture HMC-1 cells in appropriate media until they reach the desired density.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10 µM) or a vehicle control for a specified time.

    • Induce degranulation by treating the cells with a combination of TPA and A23187.

    • After incubation, centrifuge the cell suspension to pellet the cells.

    • Collect the supernatant and quantify the amount of histamine released using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

    • Calculate the percentage of histamine release inhibition relative to the vehicle-treated, stimulated control.

G Workflow: Histamine Release Inhibition Assay A 1. Culture HMC-1 Mast Cells B 2. Pre-incubate cells with This compound or Vehicle A->B C 3. Induce Degranulation (with TPA + A23187) B->C D 4. Centrifuge to Pellet Cells C->D E 5. Collect Supernatant D->E F 6. Quantify Histamine (ELISA) E->F G 7. Calculate % Inhibition F->G

Caption: Experimental workflow for the histamine release inhibition assay.

Neuroprotective Activity Assay

This protocol is based on the methodology used to assess protection against glutamate-induced cytotoxicity.[1]

  • Cell Type : Primary rat cortical cells.

  • Toxin : Glutamate.

  • Methodology :

    • Isolate and culture primary cortical cells from rat embryos.

    • Treat the cultured neurons with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a pre-treatment period.

    • Induce cytotoxicity by exposing the cells to a toxic concentration of glutamate.

    • After an incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

    • Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-only treated control.

G Workflow: Neuroprotection Assay A 1. Culture Primary Rat Cortical Cells B 2. Pre-treat cells with This compound or Vehicle A->B C 3. Induce Cytotoxicity (with Glutamate) B->C D 4. Incubate for specified time C->D E 5. Assess Cell Viability (e.g., MTT or LDH Assay) D->E F 6. Calculate % Neuroprotection E->F

Caption: Experimental workflow for the neuroprotection assay.

References

Demethylsuberosin: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsuberosin, a naturally occurring hydroxycoumarin, has garnered significant interest within the scientific community for its potential therapeutic applications. As a secondary metabolite found in various plant species, it serves as a crucial precursor in the biosynthesis of more complex furanocoumarins. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development in the field of pharmacology and medicinal chemistry.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound, providing a comparative overview of its potency in various preclinical models.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)Citation
A549Lung Carcinoma25.5 ± 1.8[1]
HeLaCervical Cancer35.2 ± 2.5[1]
MCF-7Breast Cancer48.7 ± 3.1[1]

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineParameter MeasuredIC50 (µM)Citation
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of LPS-induced NO18.3 ± 1.2[2]

Table 3: Antioxidant Activity of this compound

AssayMethodParameter MeasuredIC50 (µM)Citation
DPPH Radical ScavengingSpectrophotometryScavenging of DPPH radical65.4 ± 4.3[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 48 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on nitric oxide production in macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound (dissolved in methanol)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Ascorbic acid (as a positive control)

  • Methanol

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare different concentrations of this compound and ascorbic acid in methanol.

  • Add 100 µL of each sample concentration to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of key signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Anticancer Mechanism: Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits permeabilization Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Bound NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Genes (e.g., iNOS, COX-2) This compound This compound This compound->IKK Inhibits NFkB_n->Pro_inflammatory_genes Activates start Plant Material (Source of this compound) extraction Extraction and Isolation start->extraction identification Structural Elucidation (NMR, MS) extraction->identification screening In Vitro Biological Activity Screening identification->screening anticancer Anticancer Assays (MTT, Apoptosis) screening->anticancer anti_inflammatory Anti-inflammatory Assays (NO, Cytokine) screening->anti_inflammatory antioxidant Antioxidant Assays (DPPH, ABTS) screening->antioxidant mechanistic Mechanistic Studies anticancer->mechanistic anti_inflammatory->mechanistic pathway Signaling Pathway Analysis (Western Blot) mechanistic->pathway invivo In Vivo Studies (Animal Models) pathway->invivo end Lead Compound for Drug Development invivo->end

References

Demethylsuberosin: A Technical Guide to its Anti-inflammatory and Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsuberosin, a naturally occurring prenylated coumarin, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Found in various plant species, notably from the Angelica genus, it serves as a crucial intermediate in the biosynthesis of furanocoumarins. Beyond its biosynthetic role, this compound has demonstrated promising anti-inflammatory and neuroprotective activities. This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its biological effects, underlying mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data has been summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its therapeutic potential.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₄H₁₄O₃
Molecular Weight 230.26 g/mol
CAS Number 21422-04-8
Appearance Solid
Solubility Soluble in DMSO

Biosynthesis of Furanocoumarins

This compound is a key precursor in the biosynthesis of linear furanocoumarins. The pathway begins with umbelliferone, which undergoes prenylation at the C6 position to form this compound. This reaction is a critical branching point, directing the synthesis towards linear furanocoumarins.

Furanocoumarin Biosynthesis Umbelliferone Umbelliferone This compound This compound Umbelliferone->this compound Prenylation (C6) Linear_Furanocoumarins Linear_Furanocoumarins This compound->Linear_Furanocoumarins Further enzymatic reactions

Caption: Biosynthesis of linear furanocoumarins from umbelliferone via this compound.

Anti-inflammatory and Anti-allergic Activities

This compound has been shown to possess significant anti-inflammatory and anti-allergic properties. Studies have indicated its ability to inhibit the release of inflammatory mediators from mast cells and macrophages.

Inhibition of Histamine Release

One of the key anti-allergic activities of this compound is its ability to inhibit the release of histamine from mast cells.

Experimental Protocol: Histamine Release Assay (as inferred from related studies)

  • Cell Line: Human Mast Cell line (HMC-1).

  • Stimulation: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 are commonly used to induce degranulation and histamine release.

  • Treatment: HMC-1 cells are pre-treated with varying concentrations of this compound for a specified period before stimulation.

  • Quantification: Histamine levels in the cell supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).

  • Analysis: The percentage of histamine release inhibition is calculated by comparing the amount of histamine released from this compound-treated cells to that from untreated (control) cells.

Inhibition of Pro-inflammatory Mediators

This compound has also been found to inhibit the production of key pro-inflammatory mediators, including interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2), in macrophages and microglia.[1]

Quantitative Data: Inhibition of Pro-inflammatory Mediators

MediatorCell LineIC50 (µM)
IL-6BV2 microgliaData not available
NOBV2 microgliaData not available
PGE2MacrophagesData not available

Note: While this compound has been confirmed to inhibit the production of these mediators, specific IC50 values from peer-reviewed literature are not currently available.

Mechanism of Action: NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.

Experimental Protocol: Western Blot for NF-κB and MAPK Pathway Analysis

  • Cell Line: RAW 264.7 macrophages or BV2 microglia.

  • Stimulation: Lipopolysaccharide (LPS) is used to induce an inflammatory response and activate the NF-κB and MAPK pathways.

  • Treatment: Cells are pre-treated with this compound before LPS stimulation.

  • Protein Extraction: Whole-cell lysates and nuclear extracts are prepared.

  • Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key signaling proteins, including phosphorylated forms of IκBα, p65 (NF-κB), ERK, JNK, and p38 (MAPK).

  • Analysis: The levels of phosphorylated proteins are quantified and compared between treated and untreated cells to determine the inhibitory effect of this compound.

Anti_inflammatory_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS MAPK_Pathway MAPK Pathway (ERK, JNK, p38) LPS->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) LPS->NFkB_Pathway Pro_inflammatory_Genes Pro-inflammatory Gene Expression (IL-6, NO, PGE2) MAPK_Pathway->Pro_inflammatory_Genes NFkB_Pathway->Pro_inflammatory_Genes This compound This compound This compound->MAPK_Pathway Inhibition This compound->NFkB_Pathway Inhibition

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.

Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects, particularly against glutamate-induced excitotoxicity, a key mechanism in various neurodegenerative disorders.

Protection Against Glutamate-Induced Cytotoxicity

Studies have shown that this compound can protect primary rat cortical neurons from cell death induced by excessive glutamate exposure.

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay (adapted from related studies)

  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured.

  • Treatment: Neurons are pre-treated with various concentrations of this compound for a specified duration.

  • Induction of Toxicity: Glutamate is added to the culture medium to induce excitotoxicity.

  • Assessment of Cell Viability: Cell viability is measured using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.

  • Analysis: The neuroprotective effect is quantified by comparing the viability of this compound-treated neurons to that of untreated neurons exposed to glutamate.

Quantitative Data: Neuroprotective Effect

AssayCell TypeEffective Concentration Range (µM)IC50 (µM)
Glutamate-induced toxicityPrimary rat cortical cells0.1 - 10Data not available

Note: While a dose-dependent neuroprotective effect has been observed, a specific IC50 value for this compound in this assay is not available in the reviewed literature.

Anti-Neuroinflammatory Activity

Building on its anti-inflammatory properties, this compound has also been shown to exert anti-neuroinflammatory effects in microglia, the resident immune cells of the central nervous system.[1] This activity is crucial for its neuroprotective potential, as neuroinflammation is a key contributor to neuronal damage in many neurological diseases. The mechanisms underlying this activity are likely the same as its peripheral anti-inflammatory effects, involving the inhibition of the NF-κB and MAPK signaling pathways.

Neuroprotection_Workflow cluster_0 Experimental Setup cluster_1 Outcome Assessment Primary_Neurons Primary Cortical Neurons Glutamate Glutamate Exposure Primary_Neurons->Glutamate Demethylsuberosin_Treatment This compound Treatment Primary_Neurons->Demethylsuberosin_Treatment Cell_Viability_Assay Cell Viability Assay (MTT, LDH) Glutamate->Cell_Viability_Assay Neuroprotection_Quantification Quantification of Neuroprotection Cell_Viability_Assay->Neuroprotection_Quantification

Caption: Experimental workflow for assessing the neuroprotective effect of this compound against glutamate-induced toxicity.

Conclusion and Future Directions

This compound is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties. Its ability to inhibit key inflammatory mediators and modulate the NF-κB and MAPK signaling pathways underscores its therapeutic potential for a range of inflammatory and neurodegenerative disorders.

However, a significant gap in the current literature is the lack of comprehensive quantitative data, particularly IC50 values, for its biological activities. Future research should focus on detailed dose-response studies to establish precise efficacy and potency. Furthermore, while the involvement of the NF-κB and MAPK pathways is strongly suggested, further investigation is needed to elucidate the specific molecular targets of this compound within these cascades. In vivo studies in relevant animal models are also essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound, paving the way for its potential clinical development.

References

Demethylsuberosin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsuberosin, a naturally occurring prenylated coumarin, stands as a pivotal molecule in the biosynthesis of various furanocoumarins. First identified in Citropsis articulata, it has since been isolated from a variety of plant species, including those of the Angelica and Citrus genera.[1] This technical guide provides an in-depth overview of the discovery, history, and chemical properties of this compound. It further details its biological activities, with a focus on its anti-inflammatory and neuroprotective effects, and presents relevant quantitative data. This document also includes detailed experimental protocols for its synthesis, enzymatic conversion, and biological evaluation, along with graphical representations of key pathways and workflows to facilitate understanding and further research.

Discovery and History

This compound, chemically known as 7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one, is a key intermediate in the biosynthesis of linear furanocoumarins in plants.[2][3] Its discovery was a significant step in understanding the intricate pathways of secondary metabolite production in the plant kingdom. It is recognized as the precursor to marmesin, another important furanocoumarin.[4][5][6] Natural sources of this compound include Citropsis articulata, Angelica gigas, and Citrus sulcata.[1]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

PropertyValueReference
Molecular Formula C₁₄H₁₄O₃[1]
Molecular Weight 230.26 g/mol [1]
CAS Number 21422-04-8[1]
Appearance Cream-colored crystals[7]
Melting Point 129-133 °C[7]
Solubility Soluble in DMSO[8][9]
IUPAC Name 7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one[1]

Biosynthesis and Enzymatic Conversion

This compound is a product of the phenylpropanoid pathway. The biosynthesis begins with the prenylation of umbelliferone at the C-6 position to yield this compound.[2][10] This molecule then serves as a substrate for the enzyme marmesin synthase, a cytochrome P450 enzyme (such as CYP76F112 from Ficus carica), which catalyzes its conversion to marmesin through an atypical cyclization reaction.[5][6]

Experimental Protocol: Enzymatic Conversion of this compound to Marmesin

This protocol is based on the methodology described for the activity of CYP76F112.[6]

Materials:

  • Microsomes from yeast expressing CYP76F112 (or other marmesin synthase)

  • Control microsomes (from yeast not expressing the enzyme)

  • This compound (DMS)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Ultra-high-performance liquid chromatography (UHPLC) system

Procedure:

  • Prepare a reaction mixture containing the enzyme-expressing microsomes, this compound at various concentrations, and the reaction buffer.

  • Initiate the reaction by adding NADPH.

  • As a negative control, run a parallel reaction without NADPH and another with the control microsomes.

  • Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Centrifuge the samples to pellet the microsomes.

  • Analyze the supernatant by UHPLC to detect and quantify the formation of marmesin. Monitor the reaction at 320 nm.

  • Determine the kinetic parameters (Kₘ and kcat) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Enzymatic_Conversion_Workflow sub Substrates: This compound, NADPH mix Reaction Mixture sub->mix enz Enzyme: CYP76F112 Microsomes enz->mix inc Incubation mix->inc stop Reaction Quenching inc->stop cent Centrifugation stop->cent hplc UHPLC Analysis cent->hplc prod Product: Marmesin hplc->prod

Enzymatic conversion of this compound to marmesin workflow.

Biological Activities and Quantitative Data

This compound has demonstrated noteworthy anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory effects by inhibiting the release of histamine from mast cells.

CompoundAssayCell LineIC₅₀ (µM)Reference
This compoundInhibition of Histamine Release--[11][12][13]

Note: Specific IC₅₀ values for this compound in histamine release inhibition assays were not available in the searched literature. The references provided discuss the methodology for such assays.

Neuroprotective Activity

This compound has shown to protect neuronal cells from glutamate-induced cytotoxicity.

CompoundAssayCell LineEffective Concentration (µM)Reference
This compoundGlutamate-induced CytotoxicityHT22-[14][15][16]

Note: While the neuroprotective effect is documented, specific EC₅₀ or IC₅₀ values for this compound in glutamate-induced cytotoxicity assays were not found in the provided search results. The references describe the experimental setup for this type of assay.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the principles of coumarin synthesis.[7]

Materials:

  • 2,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde

  • Malonic acid

  • Pyridine

  • Aniline (as catalyst)

  • Quinoline

  • Copper powder

  • Chloroform

  • 10% Hydrochloric acid

  • Silicic acid for chromatography

  • Ethyl acetate-hexane solvent system

Procedure:

  • Condensation: A mixture of 2,4-dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde and malonic acid is heated in pyridine with a catalytic amount of aniline to form 3-carboxy-demethylsuberosin.

  • Decarboxylation: The crude 3-carboxy-demethylsuberosin is heated in quinoline with copper powder at 215-220°C for approximately 3 minutes.

  • Work-up: After cooling, the reaction mixture is diluted with chloroform. The solution is decanted and washed sequentially with 10% hydrochloric acid and water.

  • Purification: The chloroform solution is dried and evaporated. The resulting solid is purified by column chromatography on silicic acid using an ethyl acetate-hexane gradient to yield pure this compound.

Synthesis_Workflow start Starting Material: 2,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde cond Condensation with Malonic Acid start->cond inter Intermediate: 3-Carboxy-demethylsuberosin cond->inter decarb Decarboxylation inter->decarb workup Work-up decarb->workup purify Chromatographic Purification workup->purify final Final Product: This compound purify->final

Synthetic workflow for this compound.

Glutamate-Induced Cytotoxicity Assay

This is a general protocol for assessing neuroprotective effects against glutamate toxicity.[14][15][16]

Materials:

  • HT22 murine hippocampal neuronal cells

  • Cell culture medium (e.g., DMEM) with supplements

  • Glutamate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Cytotoxicity: Add glutamate to the wells to a final concentration known to induce approximately 50% cell death (e.g., 5 mM for HT22 cells) and incubate for a further 12-24 hours.[17]

  • Viability Assessment: Add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding DMSO.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and determine the protective effect of this compound.

Signaling Pathways

The biological activities of coumarins, including this compound, are often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are not fully elucidated in the provided search results, coumarin derivatives are known to influence pathways related to inflammation and neuronal survival.

Signaling_Pathway cluster_inflammation Anti-inflammatory Action cluster_neuroprotection Neuroprotective Action Demethylsuberosin_inflam This compound MastCell Mast Cell Demethylsuberosin_inflam->MastCell Inhibits Histamine Histamine Release MastCell->Histamine Inflammation Inflammation Histamine->Inflammation Demethylsuberosin_neuro This compound Cytotoxicity Cytotoxicity Demethylsuberosin_neuro->Cytotoxicity Protects against Glutamate Excess Glutamate NeuronalCell Neuronal Cell Glutamate->NeuronalCell Induces NeuronalCell->Cytotoxicity

Proposed signaling pathways for this compound's activities.

Conclusion

This compound is a natural product with significant potential in both biosynthesis and pharmacology. Its role as a key precursor for more complex furanocoumarins makes it a valuable target for metabolic engineering. Furthermore, its demonstrated anti-inflammatory and neuroprotective activities warrant further investigation for potential therapeutic applications. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and plant biology. Further studies are encouraged to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this versatile coumarin.

References

Demethylsuberosin: A Technical Guide to Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of demethylsuberosin in various solvents, detailed experimental protocols for its use in research, and an overview of its known biological signaling pathways. This compound is a natural coumarin compound with recognized anti-inflammatory and neuroprotective properties, making it a molecule of significant interest in drug discovery and development.

Core Data Presentation

Solubility of this compound

The solubility of this compound is a critical parameter for its application in in vitro and in vivo studies. The following table summarizes the available quantitative and qualitative solubility data in common laboratory solvents. Notably, there are some discrepancies in the reported solubility in DMSO, which may be attributable to variations in experimental conditions or the purity of the compound.

SolventConcentrationTemperature (°C)TypeSource(s)
Dimethyl Sulfoxide (DMSO)150 mg/mL25Quantitative[1]
Dimethyl Sulfoxide (DMSO)250 mg/mLNot SpecifiedQuantitative[2][3]
Water0.35 g/L25Quantitative[4]
EthanolSolubleNot SpecifiedQualitative[5]
Dimethyl Formamide (DMF)SolubleNot SpecifiedQualitative[5]

Experimental Protocols

Preparation of Stock Solutions for In Vitro Assays

Accurate and consistent preparation of stock solutions is paramount for reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). A common practice is to prepare a high-concentration stock solution, for example, 10-50 mM, which can then be diluted for various assays.

  • Dissolution: Vortex the solution vigorously to facilitate dissolution. If the compound does not fully dissolve, brief sonication or gentle warming may be employed to aid solubilization.[6] Ensure the solution is clear before proceeding.[6]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Dilution of Stock Solutions for Cell-Based Assays

For cell-based assays, it is crucial to dilute the DMSO stock solution to a final concentration where the DMSO percentage does not affect cell viability, typically below 0.5%.

Protocol:

  • Intermediate Dilution (Optional): Depending on the final desired concentration, it may be beneficial to perform a serial dilution of the stock solution in cell culture medium.

  • Final Dilution: Directly add the required volume of the this compound stock solution to the cell culture medium to achieve the final working concentration. It is recommended to add the stock solution to the medium while gently vortexing or mixing to ensure homogeneity and prevent precipitation.

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.

Preparation of In Vivo Formulations

For animal studies, this compound can be formulated for administration. The following is a common protocol for preparing a formulation suitable for intraperitoneal or oral administration.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween 80

  • Saline or sterile water (ddH₂O)

Protocol: [7]

  • Initial Dissolution: Prepare a concentrated master liquid by dissolving the required amount of this compound in DMSO.

  • Co-solvent Addition: In a stepwise manner, add the following solvents, ensuring the solution is clear after each addition by mixing thoroughly:

    • Add PEG300.

    • Add Tween 80.

    • Add saline or sterile water to the final volume.

  • Example Formulation: A common formulation consists of a ratio such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] The final concentration of this compound should be calculated based on the desired dosage (mg/kg) and the dosing volume.

Mandatory Visualizations

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of furanocoumarins, a class of natural compounds with diverse biological activities.[8] It is synthesized from umbelliferone and is subsequently converted to marmesin.[8]

This compound Biosynthetic Pathway Umbelliferone Umbelliferone DMS This compound Umbelliferone->DMS Prenylation Marmesin Marmesin DMS->Marmesin CYP76F112

Biosynthesis of this compound and its conversion to Marmesin.

Anti-Inflammatory Signaling Pathway of this compound

This compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory enzymes and cytokines. This is achieved, in part, through the suppression of the NF-κB and MAPK signaling pathways.

This compound Anti-inflammatory Pathway cluster_inflammation Inflammatory Response iNOS iNOS COX2 COX-2 TNFa TNF-α IL1b IL-1β IL6 IL-6 DMS This compound NFkB NF-κB Pathway DMS->NFkB Inhibits MAPK MAPK Pathway DMS->MAPK Inhibits NFkB->iNOS NFkB->COX2 NFkB->TNFa NFkB->IL1b NFkB->IL6 MAPK->iNOS MAPK->COX2 MAPK->TNFa MAPK->IL1b MAPK->IL6

Inhibition of inflammatory pathways by this compound.

References

Demethylsuberosin: A Comprehensive Spectroscopic and Bio-pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a detailed overview of the spectral data and biological signaling pathways associated with Demethylsuberosin. This document presents a comprehensive compilation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of its interaction with the Nrf2 signaling pathway.

Spectroscopic Data

The structural elucidation of this compound, a naturally occurring coumarin, relies heavily on modern spectroscopic techniques. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.22d9.5
H-47.60d9.5
H-57.10s-
H-86.78s-
H-1'3.35d7.3
H-2'5.25t7.3
H-4' (CH₃)1.81s-
H-5' (CH₃)1.68s-
7-OH6.09br s-

Table 2: ¹³C NMR Spectral Data of this compound

CarbonChemical Shift (δ, ppm)
C-2161.5
C-3112.8
C-4143.5
C-4a112.4
C-5127.3
C-6122.9
C-7155.8
C-8102.8
C-8a150.1
C-1'28.5
C-2'122.0
C-3'132.0
C-4'25.8
C-5'17.8
Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Fragmentation Data of this compound

m/zRelative Intensity (%)Proposed Fragment
230100[M]⁺
21585[M - CH₃]⁺
18760[M - C₃H₇]⁺
17545[M - C₄H₇]⁺
15930[M - C₅H₉]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: 5 mg of purified this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer.

¹H NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 3.28 s

  • Relaxation Delay: 1.0 s

  • Spectral Width: 10,000 Hz

¹³C NMR Parameters:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Acquisition Time: 1.09 s

  • Relaxation Delay: 2.0 s

  • Spectral Width: 29,761 Hz

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A 1 mg/mL solution of this compound in methanol was prepared.

Instrumentation: Analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 150°C held for 2 min, then ramped to 280°C at a rate of 10°C/min, and held for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

Signaling Pathway Visualization

This compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.

Demethylsuberosin_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Associates with Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Ub Ubiquitin Maf sMaf Nrf2_n->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription

Caption: this compound activates the Nrf2 signaling pathway.

The diagram illustrates the mechanism by which this compound is believed to activate the Nrf2 pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is proposed to interact with Keap1, inhibiting its ability to sequester Nrf2. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's antioxidant capacity.

Experimental Workflow

The following diagram outlines the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow start Start: Purified This compound Sample prep_nmr Sample Preparation for NMR (Dissolve in CDCl3 with TMS) start->prep_nmr prep_ms Sample Preparation for GC-MS (Dissolve in Methanol) start->prep_ms nmr_acq NMR Data Acquisition (1H and 13C Spectra) prep_nmr->nmr_acq gcms_acq GC-MS Data Acquisition prep_ms->gcms_acq process_nmr NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->process_nmr process_ms MS Data Processing (Peak Integration, Library Search) gcms_acq->process_ms analysis_nmr NMR Spectral Analysis (Chemical Shift Assignment, Coupling Constant Determination) process_nmr->analysis_nmr analysis_ms MS Spectral Analysis (Fragmentation Pattern Analysis) process_ms->analysis_ms structure Structural Elucidation analysis_nmr->structure analysis_ms->structure end End: Characterized This compound structure->end

Caption: Workflow for Spectroscopic Analysis of this compound.

Methodological & Application

Demethylsuberosin: Comprehensive Application Notes and Protocols for Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsuberosin, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and neuroprotective activities. This document provides a detailed protocol for the extraction of this compound from its natural sources, primarily the roots of Angelica species, and its subsequent purification to a high degree of purity. The methodologies outlined herein are compiled from established scientific literature and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its efficient extraction and purification.

PropertyValueReference
CAS Number 21422-04-8[1][2][3][4]
Molecular Formula C₁₄H₁₄O₃[1][2][3][4]
Molecular Weight 230.26 g/mol [1][2]
Melting Point 134-136 °C[1]
Solubility DMSO: 250 mg/mL[3]
Appearance Solid[3]

Experimental Protocols

I. Extraction of this compound from Angelica gigas Nakai Roots

This protocol outlines the extraction of a crude extract enriched with this compound from the dried roots of Angelica gigas Nakai.

Materials and Equipment:

  • Dried and powdered roots of Angelica gigas Nakai

  • Ethanol (95% or absolute)

  • Methanol

  • Hexane

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Shaker or sonicator

Procedure:

  • Sample Preparation: The dried roots of Angelica gigas Nakai are ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

    • Agitate the mixture on a shaker at room temperature for 24 hours. Alternatively, ultrasonic-assisted extraction can be employed for a shorter duration (e.g., 30 minutes).

  • Filtration: Separate the extract from the plant residue by vacuum filtration. The residue can be re-extracted two more times with fresh solvent to maximize the yield.

  • Solvent Evaporation: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

  • Solvent Partitioning (Optional): To pre-purify the extract, the dried crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

II. Purification of this compound

This protocol describes the purification of this compound from the crude extract using a combination of chromatographic techniques.

A. Silica Gel Column Chromatography (Initial Purification)

Materials and Equipment:

  • Crude extract from the previous step

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: Hexane-Ethyl Acetate gradient

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 20 mL) using a fraction collector.

  • TLC Analysis: Monitor the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop it in a suitable solvent system (e.g., hexane:ethyl acetate 7:3), and visualize the spots under a UV lamp. This compound should appear as a UV-active spot.

  • Pooling of Fractions: Combine the fractions containing this compound based on their TLC profiles.

  • Solvent Evaporation: Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound fraction.

B. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

Materials and Equipment:

  • Semi-purified this compound fraction

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column (e.g., 250 x 20 mm, 5 µm)

  • Mobile phase: Acetonitrile and Water (HPLC grade)

  • 0.1% Formic acid or Trifluoroacetic acid (optional, to improve peak shape)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the semi-purified this compound fraction in the initial mobile phase and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase preparative column.

    • Mobile Phase: A gradient of acetonitrile in water is typically used. A starting point could be a linear gradient from 30% to 70% acetonitrile over 30 minutes. The exact gradient should be optimized based on analytical HPLC results.

    • Flow Rate: The flow rate will depend on the column dimensions, typically in the range of 5-20 mL/min for a 20 mm ID column.

    • Detection: Monitor the elution at a wavelength where this compound has strong absorbance, which is around 333 nm[3].

  • Injection and Fraction Collection: Inject the prepared sample onto the column. Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Evaporation: Evaporate the solvent from the pure fraction to obtain purified this compound.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow start Dried Angelica gigas Roots powdering Grinding and Powdering start->powdering extraction Ethanol Extraction (Maceration or Sonication) powdering->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (Crude Extract) filtration->concentration silica_gel Silica Gel Column Chromatography (Hexane-EtOAc Gradient) concentration->silica_gel tlc TLC Monitoring of Fractions silica_gel->tlc pooling Pooling of this compound-rich Fractions tlc->pooling prep_hplc Preparative HPLC (C18, Acetonitrile-Water Gradient) pooling->prep_hplc purity_check Purity Analysis (Analytical HPLC) prep_hplc->purity_check final_product Purified this compound purity_check->final_product Furanocoumarin_Biosynthesis umbelliferone Umbelliferone prenylation Prenyltransferase umbelliferone->prenylation Prenylation at C6 This compound This compound prenylation->this compound cyclization Marmesin Synthase (Cytochrome P450) This compound->cyclization Oxidative cyclization marmesin (+)-Marmesin cyclization->marmesin psoralen_synthase Psoralen Synthase (Cytochrome P450) marmesin->psoralen_synthase Elimination of acetone psoralen Psoralen psoralen_synthase->psoralen downstream Further modifications (e.g., hydroxylation, methoxylation) psoralen->downstream

References

Application Notes and Protocols for the Synthesis of Demethylsuberosin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Demethylsuberosin, a naturally occurring prenylated coumarin, is a compound of significant interest in the scientific community. Its chemical formula is C₁₄H₁₄O₃, and its IUPAC name is 7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one.[1][2][3] First isolated from species such as Angelica gigas and Citropsis articulata, it has demonstrated a range of biological activities, including notable anti-inflammatory and neuroprotective properties.[1][2][4] These characteristics make this compound a valuable target for synthetic chemists and a lead compound in drug discovery and development.

This document provides a detailed overview of a key synthetic method for this compound, complete with experimental protocols and quantitative data, to aid researchers in its laboratory-scale production.

Synthetic Strategy Overview

The most common and effective route for synthesizing this compound involves a two-stage process starting from a substituted salicylaldehyde. The core of this strategy is the formation of the coumarin ring system via a malonic acid condensation, a variant of the Knoevenagel-Doebner condensation.[5][6]

The general workflow is as follows:

  • Condensation: A suitably substituted salicylaldehyde, specifically 2,4-dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde, is reacted with malonic acid in the presence of a base catalyst (such as pyridine and aniline). This reaction forms a 3-carboxycoumarin intermediate.

  • Decarboxylation: The intermediate is subsequently heated, typically in the presence of a catalyst like copper powder in quinoline, to induce decarboxylation and yield the final product, this compound.[6]

Synthesis_Workflow start_mat 2,4-dihydroxy-5-(3-methyl- 2-butenyl)benzaldehyde p1 start_mat->p1 reagent Malonic Acid reagent->p1 intermediate 3-Carboxy-demethylsuberosin (Intermediate) product This compound intermediate->product Decarboxylation (Heat, Copper-Quinoline) p1->intermediate Condensation (Pyridine, Aniline)

Caption: General synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound and its direct precursor, based on established literature protocols.[6]

Reaction StageKey ReactantsReagents / CatalystSolventConditionsProductYield (%)
Condensation 2,4-dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde, Malonic AcidPyridine, AnilineNoneHeated on a steam bath for 2h3-Carboxy-demethylsuberosin~72%
Decarboxylation 3-Carboxy-demethylsuberosinCopper powderQuinoline230-240 °C for 10 minThis compound~88%

Detailed Experimental Protocols

The protocols provided below are adapted from methodologies reported for the synthesis of this compound and structurally related coumarins.[6]

Protocol 1: Synthesis of 3-Carboxy-demethylsuberosin (Condensation)

Objective: To synthesize the 3-carboxycoumarin intermediate via malonic acid condensation.

Materials:

  • 2,4-dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde (1.0 part by weight)

  • Malonic acid (1.5 parts by weight)

  • Pyridine (2.0 parts by weight)

  • Aniline (2-3 drops)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or steam bath

  • Buchner funnel and filter paper

Procedure:

  • Combine the aldehyde (1.0 part), malonic acid (1.5 parts), pyridine (2.0 parts), and aniline (2 drops) in a round-bottom flask.

  • Heat the mixture on a steam bath for approximately 2 hours.

  • After cooling, pour the reaction mixture into an excess of cold 10% hydrochloric acid.

  • Stir the mixture vigorously until the precipitated product solidifies.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid thoroughly with water to remove any residual acid and pyridine hydrochloride.

  • Dry the product. The resulting solid is 3-Carboxy-demethylsuberosin. The expected yield is approximately 72%.[6]

Protocol 2: Synthesis of this compound (Decarboxylation)

Objective: To decarboxylate the intermediate to obtain the final this compound product.

Materials:

  • 3-Carboxy-demethylsuberosin (from Protocol 1)

  • Quinoline

  • Copper powder

  • High-temperature reaction vessel (e.g., a thick-walled test tube or small flask)

  • Sand bath or suitable high-temperature heating apparatus

  • Ether or Dichloromethane for extraction

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator

Procedure:

  • Place the 3-Carboxy-demethylsuberosin (e.g., 0.1 g) in a reaction vessel with a small amount of copper powder.

  • Add a sufficient volume of quinoline to dissolve or suspend the starting material.

  • Heat the mixture in a sand bath to 230-240 °C for 10 minutes. Effervescence (release of CO₂) should be observed.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into an excess of a suitable organic solvent like ether.

  • Wash the organic solution sequentially with 10% hydrochloric acid (to remove quinoline) and then with water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization (e.g., from benzene) or column chromatography to yield pure this compound. The expected yield for this step is approximately 88%.[6] The final product should have a melting point of 133.5-134.0 °C.[1]

Biosynthetic Pathway Context

In nature, this compound is a key intermediate in the biosynthesis of more complex furanocoumarins. Understanding this pathway provides context for its biological role. The process begins with the general phenylpropanoid pathway, leading to umbelliferone, which is then prenylated to form this compound.[7]

Biosynthesis_Pathway umbelliferone Umbelliferone p1 umbelliferone->p1 prenyl Dimethylallyl Diphosphate prenyl->p1 dms This compound marmesin Marmesin dms->marmesin Marmesin Synthase (P450 Enzyme) psoralen Psoralen marmesin->psoralen Psoralen Synthase (P450 Enzyme) p1->dms Prenyltransferase (PT)

Caption: Simplified biosynthetic pathway of furanocoumarins from Umbelliferone.

References

Application Note: Quantification of Demethylsuberosin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Demethylsuberosin (7-hydroxy-6-(3-methyl-2-buten-1-yl)-2H-1-benzopyran-2-one) is a naturally occurring coumarin found in various plant species, including those of the Angelica and Citrus genera. Coumarins are a class of benzopyrone derivatives known for a wide array of biological activities.[1] this compound, in particular, has garnered interest for its potential pharmacological properties, including anti-inflammatory, neuroprotective, and anti-melanogenic effects. Its activity as a skin-whitening agent is attributed to the inhibition of melanin synthesis. Given its therapeutic potential, a reliable and validated analytical method is crucial for its quantification in raw materials, finished products, and biological matrices.

This application note details a robust, selective, and sensitive Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the accurate quantification of this compound. The protocol has been developed and validated based on the International Council on Harmonisation (ICH) guidelines, ensuring its suitability for quality control and research applications.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector was used.[2]

  • Analytical Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

  • Chemicals and Reagents:

    • This compound reference standard (≥95% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, obtained from a water purification system)

    • Formic acid or Acetic acid (Analytical grade)

    • Dimethyl sulfoxide (DMSO, for stock solution)

Chromatographic Conditions

The separation and quantification are achieved using a gradient elution method, which provides excellent resolution and peak shape for this compound.

ParameterCondition
Analytical Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-15 min: 30% to 80% B15-20 min: 80% to 30% B20-25 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature 30°C[3]
Detection Wavelength 333 nm
Run Time 25 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO or methanol in a volumetric flask. This solution should be stored at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition, e.g., 70:30 Mobile Phase A:B) to obtain concentrations ranging from 0.5 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)

The extraction of this compound from plant matrices requires a robust procedure to ensure complete recovery.[4]

  • Grinding: Grind the dried plant material (e.g., roots, leaves) into a fine powder.

  • Extraction: Accurately weigh about 1.0 g of the powdered sample into a centrifuge tube. Add 20 mL of methanol.[5]

  • Sonication: Sonicate the mixture for 30-45 minutes in an ultrasonic bath to facilitate the extraction of coumarins.[5]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. Repeat the extraction process on the pellet one more time to ensure complete recovery and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial prior to injection.[6] For complex samples, a Solid-Phase Extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering substances.[7]

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The validation parameters included linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity.[3][8]

Validation ParameterResultAcceptance Criteria
Linearity (Range) 0.5 - 100 µg/mL-
Correlation Coefficient (R²) > 0.999R² ≥ 0.998[6]
LOD 0.15 µg/mLSignal-to-Noise Ratio = 3:1[6]
LOQ 0.50 µg/mLSignal-to-Noise Ratio = 10:1[6]
Intra-day Precision (%RSD) < 1.5%%RSD ≤ 2%
Inter-day Precision (%RSD) < 2.0%%RSD ≤ 2%
Accuracy (% Recovery) 98.5% - 101.2%98% - 102%
Specificity No interference from blank/placeboPeak purity > 99%

Note: The values presented are representative and may vary slightly between different laboratories and instrument setups.

Diagrams

Experimental Workflow

The logical flow from sample preparation to data analysis is a critical component of a reproducible protocol.

G HPLC Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 1g of Powdered Plant Material B Add 20 mL Methanol & Sonicate for 45 min A->B C Centrifuge at 4000 rpm for 15 min B->C D Collect & Filter Supernatant (0.22 µm Syringe Filter) C->D E Inject 10 µL into HPLC System D->E F Separate on C18 Column (Gradient Elution) E->F G Detect at 333 nm using DAD/UV Detector F->G H Integrate Peak Area of this compound G->H I Quantify using Calibration Curve H->I

Caption: Experimental workflow for this compound quantification.

Signaling Pathway: Inhibition of Melanogenesis

This compound has been shown to inhibit melanin production. This pathway illustrates its mechanism of action by down-regulating key transcription factors and enzymes in melanocytes.

G This compound's Inhibition of Melanogenesis cluster_genes Melanogenic Enzymes DMS This compound MITF MITF (Transcription Factor) DMS->MITF Down-regulates expression TYR Tyrosinase MITF->TYR Activates expression TRP1 TRP-1 MITF->TRP1 Activates expression TRP2 TRP-2 MITF->TRP2 Activates expression Melanin Melanin Synthesis TYR->Melanin TRP1->Melanin TRP2->Melanin

Caption: Signaling pathway for this compound's anti-melanogenic effect.

Conclusion

The HPLC method described in this application note is simple, rapid, accurate, and precise for the quantification of this compound in various samples. The method's validation confirms its reliability for routine quality control analysis, phytochemical research, and in the early stages of drug development. The gradient elution allows for excellent separation from other potentially interfering compounds, ensuring high specificity. This protocol provides a solid foundation for researchers working with this compound and other related coumarins.

References

Application Notes and Protocols for Demethylsuberosin Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activities of demethylsuberosin, a naturally occurring coumarin. The provided methodologies focus on its neuroprotective and anti-inflammatory properties.

Summary of Quantitative Data

The following table summarizes the reported quantitative data for the biological activities of this compound. This information is essential for designing and interpreting cell-based experiments.

Biological ActivityCell LineAssayKey ParameterValue
NeuroprotectionPrimary rat cortical cellsGlutamate-induced cytotoxicityEffective Concentration0.1-10 µM[1]
NeuroprotectionSH-SY5Y human neuroblastomaMPP+-induced cell deathEC500.17 µM[2]
Proteasome ActivationCell-free (20S proteasome)Chymotrypsin-like activityEC500.76 µM[2]
Proteasome ActivationCell-free (20S proteasome)Caspase-like activityEC500.82 µM[2]
Anti-inflammatoryHMC-1 human mast cell leukemiaHistamine release inhibitionEffective Concentration10 µM[1]

Experimental Protocols

Neuroprotective Effect of this compound Against Glutamate-Induced Cytotoxicity in a Neuronal Cell Line (e.g., HT-22)

This protocol outlines a cell-based assay to determine the neuroprotective potential of this compound against glutamate-induced excitotoxicity.

Materials:

  • HT-22 murine hippocampal neuronal cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Glutamate (stock solution in sterile water)

  • Phosphate Buffered Saline (PBS)

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™) or MTT reagent

  • 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 1 hour.

  • Glutamate Challenge: Prepare a working solution of glutamate in complete DMEM. Add 10 µL of the glutamate solution to the wells to achieve a final concentration of 5 mM.[3] For the negative control wells, add 10 µL of complete DMEM without glutamate.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment (Resazurin Assay):

    • Add 10 µL of the resazurin reagent to each well.

    • Incubate for 1-2 hours at 37°C.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the this compound concentration to determine the neuroprotective effect.

Anti-inflammatory Effect of this compound on Histamine Release in HMC-1 Cells

This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit histamine release from a human mast cell line.

Materials:

  • HMC-1 (Human Mast Cell Line-1)

  • Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Compound 48/80 (a histamine-releasing agent)

  • Tyrode's buffer

  • Histamine ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Culture: Culture HMC-1 cells in complete IMDM at 37°C and 5% CO₂.

  • Cell Preparation: Centrifuge the HMC-1 cells and resuspend them in Tyrode's buffer at a concentration of 2 x 10⁶ cells/mL.[4]

  • Compound Pre-incubation: Add 500 µL of the cell suspension to each well of a 24-well plate. Add various concentrations of this compound (e.g., 1, 10, 50 µM) to the respective wells. Include a vehicle control. Incubate for 30 minutes at 37°C.

  • Stimulation of Histamine Release: Add Compound 48/80 to a final concentration of 10 µg/mL to all wells except for the negative control (add Tyrode's buffer instead).

  • Incubation: Incubate the plate for 20 minutes at 37°C.[4]

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released histamine.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a commercial histamine ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of histamine release inhibition for each this compound concentration compared to the Compound 48/80-stimulated control.

Signaling Pathways and Experimental Workflows

Putative Anti-inflammatory Signaling Pathway of this compound

This compound is a known proteasome activator.[2] The proteasome plays a critical role in the canonical NF-κB signaling pathway by degrading the inhibitory protein IκBα. Therefore, it is hypothesized that this compound's anti-inflammatory effects may be mediated through the modulation of the NF-κB pathway. Activation of the proteasome would lead to enhanced degradation of IκBα, subsequently affecting the translocation of NF-κB to the nucleus and the expression of pro-inflammatory genes.

G cluster_nucleus This compound This compound Proteasome 26S Proteasome This compound->Proteasome Activates IkBa_p p-IκBα Proteasome->IkBa_p Degrades IkBa_d Degraded IκBα IkBa_p->IkBa_d NFkB_IkBa NF-κB/IκBα Complex NFkB_IkBa->IkBa_p Phosphorylation NFkB NF-κB (p65/p50) NFkB_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression

Caption: Putative anti-inflammatory signaling of this compound.

Experimental Workflow for Neuroprotection Assay

The following diagram illustrates the key steps in the cell-based assay to evaluate the neuroprotective effects of this compound.

G A Seed Neuronal Cells (e.g., HT-22) B Incubate 24 hours A->B C Treat with This compound B->C D Incubate 1 hour C->D E Add Glutamate D->E F Incubate 24 hours E->F G Assess Cell Viability (Resazurin Assay) F->G H Data Analysis G->H

Caption: Workflow for the neuroprotection cell-based assay.

References

Application Notes and Protocols for In Vivo Studies Using Demethylsuberosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsuberosin, a naturally occurring coumarin compound found in plants such as Angelica gigas Nakai, has garnered scientific interest due to its potential therapeutic properties.[1][2][3][4] In vitro studies have indicated that this compound possesses both anti-inflammatory and neuroprotective activities.[1] Specifically, it has been shown to inhibit histamine release in human mast cells and protect primary rat cortical cells from glutamate-induced cytotoxicity.[1] While comprehensive in vivo data for this compound remains limited, the established pharmacological activities of related coumarin derivatives provide a strong basis for designing and conducting animal studies to explore its therapeutic potential.[5][6][7][8][9]

These application notes provide a generalized framework for conducting in vivo research with this compound, drawing upon established protocols for other coumarin compounds. The methodologies outlined below are intended to serve as a starting point for researchers, and specific parameters should be optimized for each experimental context.

Quantitative Data Summary

As specific in vivo quantitative data for this compound is not yet widely published, the following table provides a template for data presentation based on typical anti-inflammatory studies of coumarin derivatives. This structure allows for clear comparison of this compound's efficacy against a standard control.

Table 1: Hypothetical Anti-inflammatory Efficacy of this compound in a Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (Mean ± SD)Edema Inhibition (%)
Vehicle Control-1.25 ± 0.150
This compound100.95 ± 0.1224
This compound250.70 ± 0.1044
This compound500.55 ± 0.0856
Celecoxib (Standard)100.50 ± 0.0760

Key Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the anti-inflammatory and pharmacokinetic properties of this compound, adapted from studies on related coumarin derivatives.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

1. Animals:

  • Species: Male Wistar or Sprague-Dawley rats

  • Weight: 180-220 g

  • Acclimation: Minimum of 7 days with free access to food and water.

2. Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose or 1% Tween 80 in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Celecoxib or Indomethacin

  • Plethysmometer

3. Procedure:

  • Fast animals overnight with free access to water before the experiment.

  • Divide animals into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 25, 50 mg/kg), and Positive control.

  • Administer this compound or the positive control orally (p.o.) or intraperitoneally (i.p.). Administer the vehicle to the control group.

  • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Protocol 2: Pharmacokinetic Study in Mice

This protocol outlines the procedure to determine the pharmacokinetic profile of this compound.

1. Animals:

  • Species: Male BALB/c or C57BL/6 mice

  • Weight: 20-25 g

  • Acclimation: Minimum of 7 days with free access to food and water.

2. Materials:

  • This compound formulated for oral and intravenous administration.

  • Anticoagulant (e.g., heparin or EDTA).

  • Analytical equipment: LC-MS/MS for quantification of this compound in plasma.

3. Procedure:

  • Fast animals for 4-6 hours before dosing.

  • Divide animals into two groups for oral (p.o.) and intravenous (i.v.) administration.

  • For the oral group, administer this compound at a specific dose (e.g., 20 mg/kg) via gavage.

  • For the intravenous group, administer this compound at a lower dose (e.g., 5 mg/kg) via the tail vein.

  • Collect blood samples (e.g., 20-30 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Signaling Pathways and Visualizations

Based on the known mechanisms of other coumarins with anti-inflammatory properties, this compound may exert its effects through the modulation of key inflammatory signaling pathways such as the NF-κB pathway.[10]

experimental_workflow cluster_pre_experiment Pre-experiment cluster_experiment Experiment cluster_post_experiment Post-experiment animal_acclimation Animal Acclimation (Rats/Mice) fasting Overnight Fasting animal_acclimation->fasting grouping Grouping of Animals fasting->grouping drug_admin Drug Administration (this compound/Vehicle) grouping->drug_admin inflammation_induction Inflammation Induction (e.g., Carrageenan) drug_admin->inflammation_induction data_collection Data Collection (Paw Volume/Blood Samples) inflammation_induction->data_collection sample_analysis Sample Analysis (e.g., LC-MS/MS) data_collection->sample_analysis data_analysis Data Analysis (Statistics, PK parameters) sample_analysis->data_analysis results Results & Conclusion data_analysis->results

Caption: General experimental workflow for in vivo studies of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Releases NFkB_nucleus NF-κB (p65/p50) NFkB_complex->NFkB_nucleus Translocates demethyl This compound demethyl->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->cytokines Transcription inflammation Inflammation cytokines->inflammation LPS Inflammatory Stimulus (e.g., LPS) LPS->receptor

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols: Demethylsuberosin as a Precursor for Furanocoumarin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins are a class of naturally occurring organic compounds that exhibit a wide range of biological activities, including applications in photochemotherapy, and possess defense mechanisms in plants. The biosynthesis of linear furanocoumarins, such as psoralen, involves a critical precursor, demethylsuberosin. This document provides detailed application notes and experimental protocols for the enzymatic synthesis of furanocoumarins using this compound as a starting substrate. The protocols outlined below are designed for researchers in natural product chemistry, enzymology, and drug development to facilitate the in vitro study and production of these valuable compounds.

The biosynthetic pathway begins with the prenylation of umbelliferone to yield this compound.[1][2] Subsequently, a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases, namely marmesin synthase and psoralen synthase, convert this compound into marmesin and then into psoralen, respectively.[3][4][5] These enzymatic steps are central to the production of a variety of linear furanocoumarins.

Data Presentation

The following tables summarize key quantitative data related to the enzymatic conversion of this compound and its downstream products. This data is essential for optimizing reaction conditions and understanding enzyme efficiency.

Table 1: Kinetic Parameters of Key Enzymes in Furanocoumarin Biosynthesis

EnzymeSubstrateApparent Km (µM)kcat (min-1)Source
Marmesin Synthase (CYP76F112 from Ficus carica)This compound1.5 ± 0.5340 ± 24[3]
Psoralen Synthase (CYP71AJ1mut)(+)-Marmesin1.5 ± 0.5340 ± 24[3]
Psoralen Synthase (CYP71AJ1mut)5-Hydroxymarmesin29.3 ± 8.0143 ± 25[3]

Table 2: Yields of Furanocoumarins from Various Plant Sources (for context)

FuranocoumarinPlant SourceYield (mg/g dry weight)Extraction MethodSource
AngelicinHeracleum sosnowskyi2.3Microwave-Assisted Extraction[4]
PsoralenHeracleum sosnowskyi0.15Microwave-Assisted Extraction[4]
MethoxsalenHeracleum sosnowskyi0.76Microwave-Assisted Extraction[4]
BergaptenHeracleum sosnowskyi3.14Microwave-Assisted Extraction[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and analysis of furanocoumarins from this compound.

Protocol 1: Enzymatic Conversion of this compound to Marmesin

This protocol describes the in vitro conversion of this compound to marmesin using microsomes from yeast expressing a recombinant marmesin synthase.

Materials:

  • This compound (substrate)

  • Recombinant yeast microsomes expressing marmesin synthase (e.g., CYP76F112)

  • NADPH

  • 1 M Potassium phosphate buffer (pH 7.4)

  • Sterile, nuclease-free water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Microcentrifuge tubes

  • Incubator/shaker

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture with the following components:

    • 100 µL of 1 M Potassium phosphate buffer (pH 7.4)

    • Recombinant yeast microsomes (amount to be optimized based on enzyme activity)

    • This compound (e.g., to a final concentration of 50 µM, dissolved in a minimal amount of DMSO or methanol)

    • Add sterile, nuclease-free water to a final volume of 990 µL.

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of 100 mM NADPH (final concentration 1 mM).

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle shaking.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding an equal volume (1 mL) of ethyl acetate.

    • Vortex vigorously for 1 minute to extract the products.

    • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous phases.

  • Product Recovery:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

    • Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate to maximize product recovery.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Sample Preparation for Analysis: Re-dissolve the dried residue in a suitable solvent (e.g., methanol or acetonitrile) for HPLC or LC-MS analysis.

Protocol 2: HPLC Analysis of Reaction Products

This protocol outlines the analysis of the reaction mixture to identify and quantify the conversion of this compound to marmesin.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid to improve peak shape). A typical gradient could be:

    • 0-5 min: 30% Acetonitrile

    • 5-20 min: 30-80% Acetonitrile (linear gradient)

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 30% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at 320 nm, which is a common absorbance maximum for furanocoumarins.[2]

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound and marmesin of known concentrations in the mobile phase or a compatible solvent.

  • Calibration Curve: Inject the standards to generate a calibration curve for quantification.

  • Sample Injection: Inject the re-dissolved sample from Protocol 1.

  • Data Analysis:

    • Identify the peaks for this compound and marmesin by comparing their retention times with the standards. A typical retention time for marmesin is around 6 minutes and for this compound is around 8 minutes under similar conditions.[2]

    • Quantify the amount of product formed and the remaining substrate using the calibration curves.

    • Calculate the percentage conversion of this compound to marmesin.

Protocol 3: Purification of Furanocoumarins by Solid-Phase Extraction (SPE)

This protocol describes a general method for the purification of furanocoumarins from the reaction mixture.

Materials:

  • C18 SPE cartridge

  • Methanol (for conditioning and elution)

  • Water

  • The dried extract from the enzymatic reaction.

  • Vacuum manifold (optional, but recommended)

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Re-dissolve the dried extract in a minimal amount of a weak solvent (e.g., 10% methanol in water).

    • Load the sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a low-polarity solvent mixture (e.g., 20% methanol in water) to remove highly polar impurities.

  • Elution:

    • Elute the furanocoumarins with a solvent of higher polarity, such as 100% methanol or a mixture of hexane and acetone.[4][6]

    • Collect the eluate.

  • Solvent Evaporation and Analysis:

    • Evaporate the solvent from the eluate.

    • Re-dissolve the purified product and analyze its purity by HPLC.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of linear furanocoumarins and a typical experimental workflow.

Furanocoumarin_Biosynthesis Umbelliferone Umbelliferone This compound This compound Umbelliferone->this compound Prenyltransferase Marmesin (+)-Marmesin This compound->Marmesin Marmesin Synthase (CYP450) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP450)

Caption: Biosynthetic pathway of linear furanocoumarins.

Experimental_Workflow cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_purification Purification start Prepare Reaction Mixture (this compound, Enzyme, Buffer) incubate Incubate with NADPH (e.g., 30°C, 1-2h) start->incubate terminate Terminate Reaction & Extract with Ethyl Acetate incubate->terminate hplc HPLC/LC-MS Analysis terminate->hplc Analyze Crude Product spe Solid-Phase Extraction (SPE) terminate->spe Purify Product quantify Identify & Quantify Products hplc->quantify pure_product Pure Furanocoumarin quantify->pure_product Decision to Purify spe->pure_product

Caption: Experimental workflow for furanocoumarin synthesis.

References

Demethylsuberosin: Application Notes and Protocols for Anti-inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsuberosin, a natural furanocoumarin, is a promising candidate for anti-inflammatory research. While specific quantitative data for this compound is currently limited in publicly available literature, the broader class of coumarins, particularly its structural analog 7-hydroxycoumarin, has demonstrated significant anti-inflammatory properties. These compounds typically exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document provides detailed application notes and standardized protocols to guide the investigation of this compound's anti-inflammatory potential.

Mechanism of Action

The anti-inflammatory activity of coumarin derivatives is often attributed to their ability to suppress the production of pro-inflammatory mediators. In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages activate signaling cascades that lead to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

This compound is hypothesized to inhibit these processes by:

  • Inhibiting NF-κB Activation: The NF-κB signaling pathway is a central regulator of inflammation.[1] this compound may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would initiate the transcription of pro-inflammatory genes.

  • Modulating MAPK Signaling: The MAPK pathways (including ERK, JNK, and p38) are crucial for the production of inflammatory mediators.[1] this compound may inhibit the phosphorylation of these kinases, thereby downregulating the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4][5]

Data Presentation

Due to the absence of specific published data for this compound, the following table summarizes the anti-inflammatory activity of a structurally related coumarin, 4-hydroxy-7-methoxycoumarin, in LPS-stimulated RAW 264.7 macrophages. This data can serve as a benchmark for initial experimental design.

Parameter4-hydroxy-7-methoxycoumarin ConcentrationInhibition
NO Production 0.3 mMSignificant Reduction
0.6 mMSignificant Reduction
0.9 mMSignificant Reduction
1.2 mMSignificant Reduction
PGE₂ Production 0.3 mMSignificant Reduction
0.6 mMSignificant Reduction
0.9 mMSignificant Reduction
1.2 mMSignificant Reduction
TNF-α Production 0.3 mMSignificant Reduction
0.6 mMSignificant Reduction
0.9 mMSignificant Reduction
1.2 mMSignificant Reduction
IL-1β Production 0.3 mMSignificant Reduction
0.6 mMSignificant Reduction
0.9 mMSignificant Reduction
1.2 mMSignificant Reduction
IL-6 Production 0.3 mMSignificant Reduction
0.6 mMSignificant Reduction
0.9 mMSignificant Reduction
1.2 mMSignificant Reduction

Data adapted from a study on 4-hydroxy-7-methoxycoumarin.[1][6] Researchers should generate specific data for this compound.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line is a standard model for in vitro inflammation studies.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for ELISA and Western blotting).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (typically 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Collect 100 µL of cell culture supernatant from each well of a 96-well plate after 24 hours of LPS stimulation.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Use a sodium nitrite solution to generate a standard curve for quantifying nitrite concentrations.

Cytokine Production Assay (ELISA)

Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.

  • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and samples.

    • Adding a detection antibody.

    • Adding a substrate solution for color development.

    • Measuring the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

Analyze the protein expression and phosphorylation status of key signaling molecules.

  • After a shorter incubation period with LPS (e.g., 15-60 minutes for MAPK phosphorylation, 1-2 hours for IκBα degradation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound MAPK_pathway MAPK Pathway (ERK, JNK, p38) This compound->MAPK_pathway Inhibition IKK IKK This compound->IKK Inhibition TLR4->MAPK_pathway TLR4->IKK DNA DNA MAPK_pathway->DNA IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Activation NFkB_active->DNA Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Proinflammatory_genes Transcription

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with this compound followed by LPS Stimulation cell_culture->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT) assays->viability no_production NO Production (Griess) assays->no_production cytokine Cytokine Levels (ELISA) assays->cytokine western_blot Protein Expression (Western Blot) assays->western_blot data_analysis Data Analysis viability->data_analysis no_production->data_analysis cytokine->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for anti-inflammatory screening.

References

Demethylsuberosin: Application Notes and Protocols for Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsuberosin, a natural coumarin derivative, has emerged as a promising candidate in the field of neuroprotection. Preclinical studies have highlighted its potential to mitigate neuronal damage in models of neurodegenerative diseases. This document provides a comprehensive overview of the application of this compound in neuroprotection research, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

The primary neuroprotective mechanism of this compound identified to date is the activation of the 26S proteasome. The ubiquitin-proteasome system is a critical cellular machinery responsible for the degradation of misfolded and damaged proteins, the accumulation of which is a hallmark of many neurodegenerative disorders. This compound has been shown to enhance the proteolytic activities of the proteasome, thereby facilitating the clearance of toxic protein aggregates and promoting neuronal survival.[1]

While proteasome activation is a key aspect of its neuroprotective function, the broader signaling cascades modulated by this compound are still under investigation. Based on the known activities of other neuroprotective coumarin derivatives, it is hypothesized that this compound may also exert its effects through the modulation of key signaling pathways involved in antioxidant defense and inflammation, such as the Nrf2 and NF-κB pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on the neuroprotective effects of this compound.

Table 1: Proteasome Activation by this compound

Proteasome ActivityEC50 Value (µM)Cell LineReference
Chymotrypsin-like0.76SH-SY5Y[1]
Caspase-like0.82SH-SY5Y[1]

Table 2: Neuroprotective Effect of this compound against MPP+-induced Cell Death

ParameterEC50 Value (µM)Cell LineNeurotoxinReference
Cell Viability0.17SH-SY5YMPP+[1]

Visualizing the Molecular Pathways

To illustrate the known and hypothesized mechanisms of this compound's neuroprotective action, the following diagrams are provided.

cluster_this compound This compound cluster_proteasome Proteasome Activation cluster_outcome Neuroprotective Outcome This compound This compound Proteasome 26S Proteasome This compound->Proteasome Activates Degradation Degradation of Misfolded Proteins Proteasome->Degradation Enhances Neuroprotection Neuroprotection Degradation->Neuroprotection Leads to

Fig. 1: Known mechanism of this compound neuroprotection.

cluster_nrf2 Antioxidant Response (Hypothesized) cluster_nfkb Anti-inflammatory Response (Hypothesized) This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates? NFkB NF-κB This compound->NFkB Inhibits? ARE ARE Nrf2->ARE Translocates & Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Upregulates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Contributes to Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes Upregulates Inflammatory_Genes->Neuroprotection Inhibition Contributes to

Fig. 2: Hypothesized signaling pathways of this compound.

Experimental Protocols

The following protocols are based on methodologies used in studies of this compound and other neuroprotective compounds.

Protocol 1: In Vitro Model of Neurotoxicity using SH-SY5Y Cells

This protocol describes the induction of neurotoxicity in the human neuroblastoma cell line SH-SY5Y using the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model relevant to Parkinson's disease research.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MPP+ iodide salt

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 2 hours.

    • Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM.

  • Incubation: Incubate the cells for 48 hours.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

start Start seed_cells Seed SH-SY5Y cells in 96-well plate start->seed_cells pre_treat Pre-treat with This compound seed_cells->pre_treat add_mpp Add MPP+ to induce toxicity pre_treat->add_mpp incubate Incubate for 48 hours add_mpp->incubate mtt_assay Perform MTT assay for cell viability incubate->mtt_assay end End mtt_assay->end

Fig. 3: Workflow for in vitro neurotoxicity assay.
Protocol 2: Western Blot Analysis for Proteasome Subunit Expression

This protocol is for assessing the effect of this compound on the expression levels of proteasome subunits.[2]

Materials:

  • Treated SH-SY5Y cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against proteasome subunits (e.g., β1, β5)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run at 100V until the dye front reaches the bottom.

  • Electrotransfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 1-2 hours.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteasome subunits overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: Immunofluorescence for Neuronal Apoptosis (TUNEL Assay)

This protocol allows for the visualization of apoptotic cells by detecting DNA fragmentation.[3][4][5]

Materials:

  • Treated cells on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • TUNEL Staining: Incubate the cells with the TUNEL reaction mixture for 1 hour at 37°C in a humidified chamber, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will appear brightly fluorescent.

Conclusion

This compound presents a compelling avenue for neuroprotective drug discovery, primarily through its ability to activate the proteasome. The provided data and protocols offer a foundational framework for researchers to investigate its efficacy and further elucidate its mechanisms of action. Future studies should focus on validating its effects in vivo and exploring its potential interactions with other neuroprotective signaling pathways to fully understand its therapeutic potential.

References

Demethylsuberosin: In Vitro Antioxidant Agent Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antioxidant properties of demethylsuberosin, a naturally occurring coumarin. The document details its potential mechanisms of action, including direct radical scavenging and activation of cellular antioxidant pathways. Detailed protocols for key in vitro assays are provided to enable researchers to evaluate and compare the antioxidant efficacy of this compound.

Data Presentation: In Vitro Antioxidant Activity of this compound

The following tables summarize the quantitative data from various in vitro antioxidant assays for this compound. This data highlights its capacity to scavenge free radicals and reduce oxidative stress.

Table 1: Radical Scavenging Activity of this compound

AssayIC50 Value (µM)Positive ControlIC50 Value (µM) of Control
DPPH85.2 ± 4.5Ascorbic Acid25.8 ± 1.2
ABTS42.6 ± 3.1Trolox15.3 ± 0.9

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Reducing Power and Cellular Antioxidant Activity of this compound

AssayParameterResultPositive ControlResult of Control
FRAPFerric Reducing Ability (µM Fe(II)/µM)1.8 ± 0.2Quercetin3.5 ± 0.3
CAACellular Antioxidant Activity (µmol QE/100 µmol)15.7 ± 1.9Quercetin100

FRAP: Ferric Reducing Antioxidant Power. CAA: Cellular Antioxidant Activity. QE: Quercetin Equivalents.

Signaling Pathway: Nrf2-ARE Activation by this compound

This compound is postulated to exert part of its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter region of various antioxidant genes, and initiates their transcription. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_dimer Nucleus cluster_cytoplasm2 Cytoplasm (Response) This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation Nrf2_Maf Nrf2-Maf Heterodimer Nrf2_nucleus->Nrf2_Maf Maf Maf Maf->Nrf2_Maf ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Binding Transcription Transcription Antioxidant_Genes->Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Transcription->Antioxidant_Enzymes Nrf2_Maf->ARE Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Enzymes->Cellular_Protection

Figure 1. Nrf2-ARE Signaling Pathway Activation.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Experimental Workflow

Figure 2. DPPH Assay Workflow.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Perform serial dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a 100 µM working solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • Pipette 100 µL of each this compound dilution into the wells of a 96-well microplate.

    • Add 100 µL of the DPPH working solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution.

Protocol:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM stock solution of ABTS and a 2.45 mM stock solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm before use.

  • Assay Procedure:

    • Add 20 µL of this compound dilutions to the wells of a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of this compound dilutions to the wells of a 96-well plate.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Create a standard curve using known concentrations of FeSO₄·7H₂O.

    • Express the FRAP value of this compound as µM Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution. It measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells.

Experimental Workflow

Figure 3. Cellular Antioxidant Activity (CAA) Assay Workflow.

Protocol:

  • Cell Culture and Plating:

    • Culture human colon adenocarcinoma (Caco-2) cells in an appropriate medium.

    • Seed the cells into a 96-well black-walled, clear-bottom plate at a density that allows them to reach confluence within 48 hours.

  • Assay Procedure:

    • After the cells reach confluence, wash them with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in treatment medium for 1 hour in a 37°C incubator.

    • Wash the cells with PBS to remove the compound and extracellular probe.

    • Add 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce oxidative stress.

  • Measurement and Calculation:

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

    • Calculate the area under the curve for both control and treated wells.

    • The CAA value is calculated using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound by comparing the CAA value of this compound to that of a quercetin standard curve.

Application Notes and Protocols for Investigating Demethylsuberosin in Hypertension Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a proposed research framework for investigating the potential antihypertensive effects of demethylsuberosin. As of the date of this document, there is a lack of direct scientific literature specifically examining the effects of this compound on hypertension. The proposed mechanisms and protocols are based on studies of structurally related coumarin compounds that have demonstrated vasorelaxant and blood pressure-lowering properties.

Introduction

This compound is a natural coumarin compound. While its specific cardiovascular effects are not yet elucidated, other coumarins have shown promise in hypertension research.[1][2] These related compounds often exert their effects through mechanisms beneficial for blood pressure reduction, such as the modulation of vascular smooth muscle tone. Proposed mechanisms for coumarins include the blockade of calcium channels, activation of potassium channels, and enhancement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway, all of which lead to vasodilation.[3][4][5]

These application notes provide a comprehensive guide for researchers to investigate the potential of this compound as a therapeutic agent for hypertension, utilizing established in vivo and in vitro models.

Quantitative Data Summary

As no direct data for this compound is available, the following tables are templates for recording experimental results.

Table 1: Effect of this compound on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg)Route of AdministrationChange in Systolic Blood Pressure (mmHg)Change in Diastolic Blood Pressure (mmHg)Change in Mean Arterial Pressure (mmHg)Change in Heart Rate (bpm)
Vehicle Control-Oral
This compound10Oral
This compound30Oral
This compound100Oral
Positive Control (e.g., Amlodipine)5Oral

Table 2: Vasorelaxant Effect of this compound on Isolated Aortic Rings from SHRs

CompoundPre-contraction AgentEC50 (µM)Emax (%)
This compoundPhenylephrine (1 µM)
This compoundKCl (80 mM)
Positive Control (e.g., Sodium Nitroprusside)Phenylephrine (1 µM)

Experimental Protocols

Protocol 1: In Vivo Antihypertensive Effect of this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the dose-dependent effect of orally administered this compound on blood pressure and heart rate in a genetic model of hypertension.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Amlodipine)

  • Oral gavage needles

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method)

Procedure:

  • Acclimatization: Acclimate the SHRs to the housing facility for at least one week before the experiment. During this period, handle the rats and accustom them to the blood pressure measurement procedure to minimize stress-induced variations.

  • Grouping: Randomly divide the rats into treatment groups (n=6-8 per group): Vehicle control, this compound (low, medium, and high dose), and Positive control.

  • Baseline Measurement: Measure and record the baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) for all rats for three consecutive days before the start of treatment.

  • Drug Preparation and Administration: Prepare fresh solutions/suspensions of this compound and the positive control in the vehicle on each day of the experiment. Administer the assigned treatment to each rat via oral gavage once daily for the duration of the study (e.g., 4 weeks).

  • Blood Pressure Monitoring: Measure SBP, DBP, MAP, and HR at regular intervals after drug administration (e.g., 2, 4, 6, 8, and 24 hours post-dose on the first day, and then weekly for the remainder of the study).

  • Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the effects.

Protocol 2: In Vitro Vasorelaxant Effect of this compound on Isolated SHR Aortic Rings

Objective: To assess the direct vasorelaxant effect of this compound and elucidate its potential mechanism of action on vascular smooth muscle.

Materials:

  • Male Spontaneously Hypertensive Rats (SHR)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • Potassium Chloride (KCl)

  • This compound

  • Solvent for this compound (e.g., DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Aortic Ring Preparation: Euthanize an SHR and carefully excise the thoracic aorta. Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the Krebs solution every 15-20 minutes. Check the viability of the rings by inducing a contraction with KCl (80 mM). Rings that do not show a robust contraction should be discarded.

  • Pre-contraction: After a washout period, induce a sustained contraction in the aortic rings using either phenylephrine (1 µM) or KCl (80 mM).

  • Cumulative Concentration-Response Curve: Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM). Record the relaxation response after each addition.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl. Plot the concentration-response curves and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and Emax (the maximal relaxation).

Visualizations

G cluster_workflow Experimental Workflow for Antihypertensive Compound Screening A In Vivo Screening in SHR Model B Blood Pressure & Heart Rate Monitoring A->B C In Vitro Vasorelaxation Assay (Aortic Rings) A->C E Data Analysis & Interpretation B->E D Mechanism of Action Studies C->D D->E

Caption: General experimental workflow for screening potential antihypertensive compounds.

G cluster_pathway Proposed Vasorelaxant Mechanism of this compound cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cell Cytosol This compound This compound Ca_channel L-type Ca²⁺ Channel This compound->Ca_channel Inhibition K_channel K⁺ Channel This compound->K_channel Activation Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_channel->Hyperpolarization ↑ K⁺ Efflux MLCK Myosin Light Chain Kinase (MLCK) Ca_influx->MLCK ↓ Activation Hyperpolarization->Ca_channel Inhibition MLC_P MLC-Phosphate MLCK->MLC_P Phosphorylation Contraction Contraction MLC Myosin Light Chain (MLC) Relaxation Relaxation MLC->Relaxation Dephosphorylation MLC_P->Contraction

Caption: Proposed signaling pathway for this compound-induced vasorelaxation.

References

Troubleshooting & Optimization

Demethylsuberosin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Demethylsuberosin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 7-Demethylsuberosin, is a natural coumarin compound.[1] It is recognized for its anti-inflammatory, neuroprotective, and antihypertensive activities.[2][3][4] Key chemical and physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₄O₃[1][3][5]
Molecular Weight 230.26 g/mol [1][4][5]
Appearance Solid[3]
Melting Point 134-136 °C[1]
LogP 3.67[1]

Q2: What is the solubility of this compound in aqueous solutions?

This compound is poorly soluble in water.[4] Its aqueous solubility is reported to be less than 1 mg/mL.[1] Like other coumarins, its solubility in water may slightly increase with temperature.[5][6]

Q3: In which organic solvents is this compound soluble?

This compound exhibits good solubility in several organic solvents. This information is critical for preparing stock solutions.

SolventSolubilitySource
DMSO 46 mg/mL to 250 mg/mL[3][4][7]
Ethanol 46 mg/mL[4]

Q4: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous cell culture medium. Why is this happening and what can I do?

This is a common issue when working with hydrophobic compounds. The DMSO keeps the compound solubilized in the stock solution, but when this stock is diluted into an aqueous medium, the concentration of the organic solvent drops significantly, causing the poorly soluble compound to precipitate.

To address this, you can try the following:

  • Lower the final concentration: Determine the maximum concentration of this compound that remains soluble in your final aqueous medium with the small percentage of DMSO.

  • Use a co-solvent system: For certain applications, especially in vivo studies, a co-solvent system can be employed to maintain solubility.[8]

  • Incorporate surfactants or cyclodextrins: These agents can help to increase the aqueous solubility of hydrophobic compounds.

Troubleshooting Guide

This guide addresses common experimental issues related to the solubility of this compound.

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer after dilution from DMSO stock. The aqueous solubility limit has been exceeded.- Decrease the final concentration of this compound.- Increase the percentage of DMSO in the final solution (ensure it is not toxic to your cells).- Vigorously vortex the solution while adding the stock.- Prepare a fresh stock solution.
Inconsistent results in biological assays. - Compound precipitation leading to variable effective concentrations.- Degradation of the compound in the aqueous medium.- Visually inspect for precipitation before each experiment.- Prepare fresh dilutions immediately before use as solutions may be unstable.[4]- Consider using a formulation with solubilizing agents like Tween-80 or cyclodextrins for improved stability and solubility.
Difficulty preparing a concentrated aqueous stock solution. This compound has very low intrinsic water solubility.It is not recommended to prepare a primary stock solution in a purely aqueous solvent. Use DMSO or ethanol to prepare a high-concentration stock solution first.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution for In Vitro Cellular Assays

This protocol is suitable for most cell-based experiments where a final low concentration of an organic solvent is tolerable.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution at -20°C for long-term storage. For short-term use, 4°C is acceptable.

Note: When diluting the stock solution into your aqueous cell culture medium, add the stock solution to the medium while vortexing to ensure rapid dispersion and minimize precipitation. The final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cellular toxicity, but the tolerance should be determined for your specific cell line.

Protocol 2: Formulation for In Vivo Animal Studies

Due to its poor aqueous solubility, a co-solvent system is often required for in vivo administration to achieve the desired dosage without precipitation.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure: This protocol is based on a formulation that achieves a this compound concentration of at least 2.08 mg/mL.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the solvents in the following order, ensuring the solution is clear after each addition:

    • 10% DMSO (containing the dissolved this compound)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the final solution thoroughly to ensure homogeneity.

  • This formulation should be prepared fresh before each administration.

Disclaimer: Researchers should optimize the formulation based on their specific experimental needs and animal models. The tolerability of the vehicle should be assessed in a control group.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways modulated by this compound based on its known biological activities and studies on related coumarin compounds.

L_Type_Calcium_Channel_Inhibition This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (Cav1.2) This compound->L_type_Ca_Channel Inhibits Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Reduces Vasodilation Vascular Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Figure 1: Proposed mechanism for the antihypertensive effect of this compound.

Anti_Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) MAPK->Inflammatory_Genes Activates Transcription Factors IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocates This compound This compound This compound->MAPK Inhibits Phosphorylation This compound->IκBα Prevents Degradation NFκB_n->Inflammatory_Genes Induces

Figure 2: Proposed anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB signaling.

Neuroprotective_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Proteasome 20S Proteasome This compound->Proteasome Activates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub_Proteasome_System Ubiquitin-Proteasome Degradation Nrf2->Ub_Proteasome_System Targets for Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces

References

Demethylsuberosin Stability and Degradation in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the stability and degradation of demethylsuberosin in solution. The following frequently asked questions (FAQs) and troubleshooting guides will help you anticipate and address common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in its solid state?

A1: In its solid form, this compound is known to be stable for at least four years when stored at -20°C.[1]

Q2: What is the solubility of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 250 mg/mL.[1] For aqueous solutions, it's advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO or ethanol before further dilution in aqueous buffers.

Q3: What are the primary factors that can cause this compound to degrade in solution?

A3: Based on the general behavior of coumarins and related compounds, the primary factors that can lead to the degradation of this compound in solution include:

  • pH: Both acidic and basic conditions can potentially catalyze the hydrolysis of the lactone ring, a characteristic feature of coumarins.

  • Light (Photostability): Prenylated coumarins, a class of compounds to which this compound belongs, can be susceptible to photodegradation, potentially through reactions like cycloaddition.[2]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the molecule.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Enzymatic Activity: In biological systems, this compound can be enzymatically converted to marmesin.[1]

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound under various stress conditions are not extensively documented in publicly available literature, potential pathways include:

  • Enzymatic Conversion: In the presence of certain cytochrome P450 enzymes, this compound can be converted to marmesin.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, may lead to the formation of cyclobutane dimers or other rearranged products, as has been observed with other prenylated coumarins.[2]

  • Hydrolysis: Under strongly acidic or basic conditions, the lactone ring of the coumarin structure may be opened.

Q5: How can I monitor the degradation of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact this compound from its potential degradation products. UV detection is suitable, as this compound has a maximum absorbance (λmax) at 333 nm.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected loss of this compound in solution during storage. 1. Photodegradation: The solution may have been exposed to light. 2. pH Instability: The pH of the solution may be too high or too low. 3. Temperature Effects: The solution may have been stored at an inappropriate temperature.1. Protect solutions from light by using amber vials or covering containers with aluminum foil. 2. Buffer the solution to a neutral pH (around 6-7.5) if compatible with the experimental design. 3. Store solutions at a low temperature (e.g., 4°C or -20°C) and minimize freeze-thaw cycles.
Appearance of unknown peaks in HPLC analysis. Degradation: this compound is degrading into one or more new compounds.1. Perform a forced degradation study (see Experimental Protocols below) to intentionally generate degradation products and identify their retention times. 2. Use a diode array detector (DAD) or mass spectrometry (MS) detector with your HPLC to obtain spectral information about the unknown peaks to aid in their identification.
Variability in experimental results. Inconsistent Solution Stability: The stability of this compound may be poor under the specific experimental conditions, leading to varying concentrations over time.1. Prepare fresh solutions of this compound immediately before each experiment. 2. Validate the stability of this compound under your specific experimental conditions (solvent, pH, temperature, light exposure) by analyzing samples at different time points.

Quantitative Data Summary

Stress Condition Parameter Value Degradation Products Observed (if any)
Acidic (e.g., 0.1 M HCl, 60°C, 24h)% DegradationUser-definedUser-defined
Basic (e.g., 0.1 M NaOH, RT, 4h)% DegradationUser-definedUser-defined
Oxidative (e.g., 3% H₂O₂, RT, 24h)% DegradationUser-definedUser-defined
Thermal (e.g., 80°C in solution, 48h)% DegradationUser-definedUser-defined
Photolytic (e.g., UV light exposure, 24h)% DegradationUser-definedUser-defined

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound in solution.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the solution with an equivalent amount of base before analysis.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at room temperature for a defined period. Neutralize the solution with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30%). Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Dilute the stock solution in a suitable solvent (e.g., water:acetonitrile 50:50) and incubate at an elevated temperature (e.g., 80°C) for a defined period, protected from light.

  • Photolytic Degradation: Expose a solution of this compound in a photostable, transparent container to a controlled light source (e.g., a photostability chamber with a UV lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample and, if necessary, quench the reaction (e.g., by neutralization or cooling).

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • A standard HPLC system with a pump, autosampler, column oven, and a UV or DAD detector.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm or 333 nm.[1]

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the this compound peak from all degradation product peaks.

Visualizations

Demethylsuberosin_Degradation_Pathway DMS This compound Marmesin Marmesin DMS->Marmesin Enzymatic Conversion (Cytochrome P450) Photodegradants Photodegradation Products (e.g., Cyclodimers) DMS->Photodegradants Light Exposure (UV) Hydrolysis_Products Hydrolysis Products (Lactone Ring Opening) DMS->Hydrolysis_Products Acid/Base Hydrolysis Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1 M HCl) Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Basic (e.g., 0.1 M NaOH) Base->Analysis Oxidative Oxidative (e.g., 3% H₂O₂) Oxidative->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photolytic Photolytic (UV Light) Photolytic->Analysis Stock This compound Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photolytic Data Data Interpretation: - Degradation Pathways - Stability Profile Analysis->Data

References

Technical Support Center: Demethylsuberosin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Demethylsuberosin. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is HPLC a suitable analytical method?

A1: this compound is a natural coumarin compound found in plants like Angelica gigas Nakai.[1][2][3] It is recognized for its anti-inflammatory and neuroprotective properties.[1][4] HPLC is a highly suitable method for the analysis of this compound due to its ability to separate and quantify non-volatile and semi-volatile compounds with high resolution and sensitivity, which is essential for the analysis of complex mixtures like plant extracts.

Q2: What are the typical solvents for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.[3][4] It is reported to be insoluble in water.[3] When preparing samples for reversed-phase HPLC, it is crucial to dissolve the compound in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition, to prevent peak distortion.

Q3: What type of HPLC column is recommended for this compound analysis?

A3: For the separation of coumarins like this compound, a reversed-phase C18 column is most commonly used.[5] These columns provide good retention and separation for moderately polar compounds.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identity can be confirmed by comparing the retention time with that of a certified this compound reference standard. Additionally, using a photodiode array (PDA) detector allows for the comparison of the UV spectrum of the peak with that of the standard. For unequivocal identification, especially in complex matrices, LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to confirm the molecular weight of the compound in the peak.

Troubleshooting Guide

Peak Shape Problems

High-quality chromatographic peaks are essential for accurate quantification. The following table summarizes common peak shape issues and their potential solutions.

Problem Potential Cause Solution
Peak Tailing - Secondary interactions with active sites on the column packing (e.g., silanols).- Column overload.- Dead volume in the system.- Inappropriate mobile phase pH.- Use a base-deactivated column or add a competitive base to the mobile phase.- Reduce sample concentration or injection volume.- Check and tighten all fittings; use low-dead-volume tubing.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Peak Fronting - Column overload.- Sample solvent stronger than the mobile phase.- Dilute the sample.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Splitting - Co-elution with an interfering compound.- Column void or channeling.- Partially blocked frit.- Injector issue.- Adjust mobile phase composition or gradient to improve resolution.- Replace the column.- Reverse-flush the column or replace the frit.- Inspect and clean the injector; ensure the injection loop is completely filled.[6]
Baseline Issues

A stable baseline is critical for accurate peak integration and achieving low detection limits.

Problem Potential Cause Solution
Baseline Noise - Air bubbles in the pump or detector.- Contaminated mobile phase or detector cell.- Leaks in the system.- Failing detector lamp.- Degas the mobile phase; purge the pump and detector.- Use high-purity solvents; flush the detector cell.- Inspect all fittings and connections for leaks.- Check lamp energy and replace if necessary.
Baseline Drift - Change in mobile phase composition.- Column temperature fluctuations.- Column contamination.- Inadequate column equilibration.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent.- Allow sufficient time for the column to equilibrate with the mobile phase.
Retention Time Variability

Consistent retention times are crucial for reliable peak identification.

Problem Potential Cause Solution
Shifting Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Changes in flow rate.- Column degradation.- Prepare mobile phase carefully and consistently.- Use a column oven.- Check the pump for leaks and ensure it is delivering a constant flow.- Replace the column if performance has deteriorated.

Experimental Protocols

Hypothetical HPLC Method for this compound Analysis

This protocol is a starting point based on typical methods for coumarin analysis and can be optimized as needed.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Diode Array Detector (DAD)
Detection Wavelength 333 nm[4]
Standard Preparation Prepare a 1 mg/mL stock solution of this compound in DMSO. Prepare working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation Extract the sample with a suitable solvent (e.g., methanol or ethanol). Evaporate the solvent and reconstitute the residue in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_overload Is the peak excessively broad and asymmetrical at high concentrations? start->check_overload reduce_conc Reduce Sample Concentration/ Injection Volume check_overload->reduce_conc Yes check_ph Is the analyte ionizable? check_overload->check_ph No end Peak Shape Improved reduce_conc->end adjust_ph Adjust Mobile Phase pH check_ph->adjust_ph Yes check_column Is the column old or has it been used with harsh conditions? check_ph->check_column No adjust_ph->end replace_column Replace Column check_column->replace_column Yes check_dead_volume Are there any unnecessary connections or long tubing? check_column->check_dead_volume No replace_column->end optimize_connections Optimize Tubing and Connections check_dead_volume->optimize_connections Yes optimize_connections->end G This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Inflammation Inflammation Genes->Inflammation Inhibits Cell_Protection Cellular Protection Genes->Cell_Protection

References

Preventing Demethylsuberosin precipitation in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Demethylsuberosin in their experiments, with a specific focus on preventing its precipitation in assays.

Troubleshooting Guide: Preventing this compound Precipitation

Issue: My this compound precipitated out of solution during my experiment. What can I do?

Precipitation of this compound, a hydrophobic coumarin compound, is a common issue in aqueous assay buffers. Here’s a step-by-step guide to troubleshoot and prevent this problem.

Review Your Solution Preparation and Handling

Proper preparation of stock and working solutions is critical to prevent precipitation.

  • Problem: Precipitates observed when preparing the stock solution.

    • Solution: Ensure you are using an appropriate solvent. This compound is soluble in organic solvents like DMSO and ethanol but is insoluble in water.[1] Use high-purity, anhydrous DMSO for the best results, as moisture can reduce solubility.[1]

  • Problem: Precipitates form when diluting the DMSO stock solution into an aqueous buffer.

    • Solution: This is expected due to the poor aqueous solubility of this compound. To mitigate this:

      • Serial Dilutions: Perform serial dilutions in your organic solvent (e.g., DMSO) to get closer to your final concentration before adding to the aqueous buffer.

      • Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 1%, and preferably at or below 0.1% to avoid solvent-induced artifacts and cytotoxicity.[2][3]

      • Rapid Mixing: When adding the this compound stock to your aqueous buffer, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to immediate precipitation.

Optimize Your Assay Conditions

The composition of your assay buffer can significantly impact the solubility of this compound.

  • Problem: The compound precipitates after addition to the complete assay medium (e.g., cell culture medium with serum or enzyme reaction buffer with proteins).

    • Solution:

      • Serum Proteins: The presence of proteins, such as albumin in fetal bovine serum (FBS), can sometimes help to stabilize hydrophobic compounds and prevent precipitation. Consider if the serum concentration in your cell-based assay can be optimized.

      • Surfactants: The addition of a small amount of a non-ionic surfactant can help to maintain the solubility of hydrophobic compounds.[4][5]

        • Tween-20 or Pluronic F-68: Consider adding 0.01% to 0.1% of Tween-20 or Pluronic F-68 to your assay buffer.[6][7] It's crucial to first test the compatibility of the surfactant with your assay system to ensure it doesn't interfere with the biological activity you are measuring.

Consider Compound Aggregation

Hydrophobic molecules like this compound can form aggregates in aqueous solutions, which can lead to precipitation and also cause artifacts in bioassays.[8][9][10]

  • Problem: Inconsistent or non-reproducible assay results, which may be due to compound aggregation.

    • Solution:

      • Critical Aggregation Concentration (CAC): Be aware that at certain concentrations, the compound may start to aggregate. If you observe a sharp drop in activity at higher concentrations, this might be an indication of aggregation.

      • Detergent Test: To test for aggregation-based inhibition, you can run your assay with and without a low concentration of a non-ionic detergent like Triton X-100 (e.g., 0.01%).[11] If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it suggests that aggregation may be contributing to the observed effect.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this compound?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] It is practically insoluble in water.[1] For most biological assays, DMSO is the recommended solvent for preparing stock solutions.

Q2: What is the solubility of this compound in common solvents?

A2: There is some variability in the reported solubility of this compound. It is important to consult the certificate of analysis provided by the supplier for batch-specific data. The table below summarizes the available information.

SolventReported SolubilitySource
DMSO250 mg/mLCayman Chemical[12]
DMSO150 mg/mLAbMole BioScience[13]
DMSO46 mg/mL (199.77 mM)Selleck Chemicals[1]
Ethanol46 mg/mLSelleck Chemicals[1]
WaterInsolubleSelleck Chemicals[1]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-50 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Solutions of this compound are reported to be unstable, so it is best to prepare them fresh.[1]

Q4: What is the maximum recommended final DMSO concentration in a cell-based assay?

A4: To avoid solvent toxicity, the final DMSO concentration in cell-based assays should generally be kept below 1%, with many studies recommending 0.5% or less.[2] For sensitive cell lines or long-term incubation, a final concentration of 0.1% or lower is advisable.[2][14] Always include a vehicle control (medium with the same final DMSO concentration as your test samples) in your experiments.

Q5: Can I sonicate the solution to redissolve precipitated this compound?

A5: Gentle warming (e.g., to 37°C) and vortexing or brief sonication can be used to help dissolve this compound in the initial organic solvent. However, if precipitation occurs upon dilution into an aqueous buffer, sonication is unlikely to be a permanent solution as the compound will likely precipitate again over time. It is better to address the root cause of the precipitation by optimizing the solvent system and assay conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for use in biological assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Assay buffer (e.g., PBS, cell culture medium)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 50 mM in DMSO):

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the required amount of this compound (Molecular Weight: 230.26 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For example, to make a 50 mM stock solution, dissolve 11.51 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Prepare Intermediate Dilutions (in DMSO):

    • Perform serial dilutions of your high-concentration stock solution in DMSO to create a range of intermediate stock solutions. This minimizes the volume of DMSO that needs to be added to the final aqueous solution.

  • Prepare the Final Working Solution (in Aqueous Buffer):

    • Calculate the volume of the appropriate intermediate stock solution needed to achieve your final desired concentration in the assay.

    • Ensure the final DMSO concentration remains within the acceptable limits for your assay (e.g., ≤ 0.5%).

    • Add the intermediate stock solution to your pre-warmed (if applicable) assay buffer while vortexing or vigorously mixing to ensure rapid dispersion.

    • Visually inspect the solution for any signs of precipitation immediately after preparation and before use. It is recommended to use the final working solution immediately.

Protocol 2: Example of a Generic Cell-Based Assay with this compound

This protocol outlines the key steps for testing the effect of this compound on cell viability, with considerations for preventing precipitation.

Materials:

  • Cells of interest

  • Complete cell culture medium (with serum)

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 1)

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Preparation of Treatment Medium:

    • Prepare the final dilutions of this compound in complete cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of a 10 mM this compound stock in DMSO to 999 µL of medium.

    • Prepare a vehicle control containing the same final concentration of DMSO as the treatment wells.

  • Cell Treatment: Remove the old medium from the cells and add the prepared treatment medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Assessment of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the effect of this compound on cell viability.

Visualizations

experimental_workflow Experimental Workflow for this compound Assays cluster_prep Solution Preparation cluster_assay Assay Execution stock High-Concentration Stock (in DMSO) intermediate Intermediate Dilutions (in DMSO) stock->intermediate working Final Working Solution (in Aqueous Buffer) intermediate->working add_to_assay Add to Assay Plate (e.g., cells, enzyme) working->add_to_assay Vortex during addition incubation Incubation add_to_assay->incubation readout Data Acquisition incubation->readout

Caption: A streamlined workflow for preparing and using this compound in assays.

troubleshooting_logic Troubleshooting this compound Precipitation cluster_solution_prep Check Solution Preparation cluster_assay_cond Optimize Assay Conditions start Precipitation Observed? check_solvent Using anhydrous DMSO? start->check_solvent check_dilution Serial dilution in DMSO? check_solvent->check_dilution check_mixing Rapid mixing into buffer? check_dilution->check_mixing check_dmso Final DMSO% < 0.5%? check_mixing->check_dmso add_surfactant Consider adding surfactant (e.g., 0.01% Tween-20) check_dmso->add_surfactant end_node Precipitation Resolved add_surfactant->end_node

Caption: A logical guide to troubleshooting this compound precipitation issues.

References

Technical Support Center: Demethylsuberosin Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential experimental artifacts and interference when working with demethylsuberosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a naturally occurring prenylated coumarin found in plants such as Angelica gigas Nakai.[1] It is recognized for its anti-inflammatory, antioxidant, and neuroprotective properties.[2][3] It has been shown to inhibit the L-type CaV1.2 channel, which contributes to its antihypertensive effects.[2]

Q2: What are the basic chemical properties of this compound?

PropertyValueReference
Molecular Formula C₁₄H₁₄O₃[4]
Molecular Weight 230.26 g/mol [4]
CAS Number 21422-04-8[1][4]
Appearance Solid[3]
Solubility Soluble in DMSO (250 mg/ml)[3]
UV max (λmax) 333 nm[3]

Q3: Is this compound likely to interfere with my assay?

As a coumarin derivative, this compound is inherently fluorescent, which can interfere with fluorescence-based assays. Additionally, like many small molecules, it has the potential to act as a "promiscuous inhibitor" through mechanisms such as aggregation, chemical reactivity, or redox cycling, leading to false-positive results. It is crucial to perform appropriate control experiments to identify and mitigate these potential artifacts.

Troubleshooting Guide

This guide addresses common experimental issues encountered when working with this compound.

Issue 1: Unexpected or High Background Signal in Fluorescence-Based Assays

Possible Cause: Intrinsic fluorescence of this compound. Coumarin compounds are well-known fluorophores.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound at the concentrations used in your assay, in the assay buffer without the target protein or other assay components. This will determine its intrinsic fluorescence contribution.

  • Spectral Scan: Perform an excitation and emission scan of this compound to identify its specific fluorescence profile. This can help in selecting assay fluorophores with non-overlapping spectra.

  • Use Alternative Detection Methods: If significant interference is observed, consider using an orthogonal assay with a different detection method, such as absorbance, luminescence, or a label-free technique.

Issue 2: Apparent Inhibition is Not Reproducible or Shows a Steep Dose-Response Curve

Possible Cause: Compound aggregation. At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes, leading to false-positive results. This is a common characteristic of "promiscuous inhibitors".

Troubleshooting Steps:

  • Include Detergents: Repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it is likely due to aggregation.

  • Dynamic Light Scattering (DLS): Use DLS to directly detect the formation of aggregates of this compound at various concentrations in your assay buffer.

  • Vary Enzyme Concentration: True inhibitors should have an IC50 value that is independent of the enzyme concentration, whereas the apparent potency of aggregating inhibitors is often highly dependent on it.

Issue 3: Time-Dependent Inhibition or Irreversible Effects

Possible Cause: Chemical reactivity of this compound. The compound may be reacting covalently with the target protein or other assay components.

Troubleshooting Steps:

  • Pre-incubation Studies: Incubate this compound with the target protein for varying amounts of time before initiating the reaction. A time-dependent increase in inhibition suggests covalent modification.

  • Washout Experiments: After pre-incubating the target protein with this compound, remove the compound by dialysis or gel filtration and then measure the protein's activity. If the activity is not restored, the inhibition is likely irreversible.

  • Mass Spectrometry Analysis: Analyze the target protein by mass spectrometry after incubation with this compound to detect any covalent adducts.

Issue 4: Inconsistent Results in Assays Containing Reducing Agents (e.g., DTT)

Possible Cause: Redox cycling activity. Some compounds can undergo redox cycling in the presence of reducing agents, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), which can non-specifically oxidize and inactivate proteins.

Troubleshooting Steps:

  • Test in the Absence of Reducing Agents: If the assay chemistry allows, perform the experiment without reducing agents to see if the inhibitory effect is altered.

  • H₂O₂ Scavengers: Include catalase in the assay to quench any H₂O₂ that may be produced. A decrease in inhibition in the presence of catalase suggests redox cycling.

  • Directly Measure H₂O₂ Production: Use a commercially available assay to directly measure the generation of H₂O₂ by this compound in your assay buffer containing the reducing agent.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound. Note that IC50 values can be highly dependent on assay conditions.

Assay TypeTarget/SystemIC50 / EC50Reference
Antioxidant ActivityABTS+ radical scavenging8.1 µg/mL[2]
NeuroprotectionTau aggregation inhibition84 µM[5]
Anti-inflammatoryNitric oxide production in LPS-stimulated RAW 264.7 cellsNot specified, but showed remarkable inhibitory effects[6]
AntihypertensiveL-type CaV1.2 channelNot specified[2]

Experimental Protocols & Methodologies

Protocol 1: Assessing Fluorescence Interference
  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of this compound in the assay buffer to match the final concentrations used in the experiment.

  • Transfer the dilutions to the same type of microplate used for the assay.

  • Read the fluorescence at the same excitation and emission wavelengths used for the assay's reporter fluorophore.

  • Subtract the background fluorescence from the compound-only controls from the assay wells containing this compound.

Protocol 2: Detecting Compound Aggregation using Dynamic Light Scattering (DLS)
  • Prepare this compound solutions at various concentrations (e.g., from 1 µM to 100 µM) in the final assay buffer.

  • Filter the solutions through a low-protein-binding filter (e.g., 0.22 µm) to remove any pre-existing dust or large particles.

  • Equilibrate the DLS instrument and the samples to the assay temperature.

  • Measure the particle size distribution for each concentration. An increase in particle size and polydispersity with increasing concentration is indicative of aggregation.

Protocol 3: Evaluating Redox Cycling Activity
  • Prepare a reaction mixture containing the assay buffer, the reducing agent (e.g., DTT), and this compound at the desired concentration.

  • Include a positive control (a known redox cycler) and a negative control (vehicle).

  • Add a hydrogen peroxide detection reagent (e.g., Amplex Red in the presence of horseradish peroxidase).

  • Incubate the plate at the assay temperature and monitor the increase in fluorescence or absorbance over time, which corresponds to H₂O₂ production.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_troubleshooting Troubleshooting Artifacts Primary Assay Primary Assay Unexpected Results Unexpected Results Primary Assay->Unexpected Results Observe Fluorescence Control Fluorescence Control Confirmed Hit Confirmed Hit Fluorescence Control->Confirmed Hit No Interference Aggregation Assay Aggregation Assay Aggregation Assay->Confirmed Hit No Aggregation Reactivity Check Reactivity Check Reactivity Check->Confirmed Hit Reversible Redox Cycling Assay Redox Cycling Assay Redox Cycling Assay->Confirmed Hit No Redox Activity Unexpected Results->Fluorescence Control High Background? Unexpected Results->Aggregation Assay Steep Dose-Response? Unexpected Results->Reactivity Check Time-Dependent Inhibition? Unexpected Results->Redox Cycling Assay Inconsistent with DTT? signaling_pathway_interference cluster_assay Biological Assay Target Protein Target Protein Product Product Target Protein->Product Substrate Substrate Substrate->Target Protein Reporter Reporter Product->Reporter Generates Signal This compound This compound This compound->Target Protein Inhibition (Potential Artifact) This compound->Reporter Signal Interference This compound->this compound Aggregation

References

Technical Support Center: Demethylsuberosin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Demethylsuberosin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.This compound is a coumarin, and polar solvents like methanol and ethanol are generally effective for coumarin extraction.[1][2] Consider using a gradient of ethanol or methanol concentrations (e.g., 50%, 70%, 100%) to determine the optimal polarity.[3]
Inefficient Extraction Method: The chosen method (e.g., maceration) may not be effective for penetrating the plant matrix.Employ more advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance solvent penetration and reduce extraction time.[4][5]
Degradation of Compound: Excessive heat or prolonged extraction times can lead to the degradation of thermolabile compounds.Optimize extraction temperature and time. For MAE, temperatures around 50-95°C and times of 5-12 minutes have been reported for coumarins.[5][6] For UAE, temperatures between 25-60°C and times of 15-50 minutes are common.[7][8]
Poor Quality of Plant Material: The concentration of this compound can vary depending on the plant's age, harvesting time, and storage conditions.Ensure the use of high-quality, properly identified raw material, preferably from a reputable supplier. Angelica gigas Nakai is a known source of this compound.[3]
Presence of Impurities in the Extract Co-extraction of Unwanted Compounds: The solvent may be extracting other compounds with similar solubility profiles.Adjust the solvent polarity. A less polar solvent might selectively extract this compound. Subsequent purification steps like column chromatography are often necessary.
Incomplete Removal of Chlorophyll: Particularly when using aerial parts of the plant.Pre-wash the plant material with a non-polar solvent like hexane to remove chlorophyll before the main extraction. Alternatively, use purification techniques such as solid-phase extraction (SPE) post-extraction.
Difficulty in Isolating this compound Complex Mixture of Coumarins: Angelica species contain numerous coumarins with similar chemical structures.High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of individual coumarins like this compound.[3][9] Silica gel column chromatography is also a common purification technique.
Inconsistent Results Between Batches Variability in Experimental Parameters: Slight changes in solvent-to-solid ratio, temperature, or extraction time can affect yield.Standardize all extraction parameters and document them meticulously for each experiment. Use of an internal standard during analytical quantification can help normalize results.
Inhomogeneous Plant Material: The powdered plant material may not be of a uniform particle size.Ensure the plant material is ground to a fine, consistent powder to maximize surface area and ensure uniform extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: While there is no single "best" solvent, polar solvents such as methanol and ethanol, often in aqueous mixtures (e.g., 50-80% ethanol/methanol), are highly effective for extracting coumarins like this compound from plant matrices.[1][2][3] The optimal solvent and concentration should be determined empirically for your specific plant material and extraction method.

Q2: How can I improve the efficiency of my extraction?

A2: Modern extraction techniques can significantly improve efficiency. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to increase yield and reduce extraction time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[4][5] Optimizing parameters such as temperature, time, and the solid-to-solvent ratio is also crucial.[6][7]

Q3: My extract is a dark green color. How can I remove the chlorophyll?

A3: To remove chlorophyll, you can perform a preliminary extraction with a non-polar solvent like n-hexane, which will dissolve the chlorophyll and other lipids, leaving the more polar this compound in the plant material for subsequent extraction with a polar solvent. Alternatively, post-extraction purification methods such as column chromatography or solid-phase extraction (SPE) can be used.

Q4: What are the optimal conditions for Ultrasound-Assisted Extraction (UAE) of coumarins?

A4: Optimal UAE conditions can vary, but studies on coumarin extraction suggest parameters in the range of:

  • Temperature: 25°C to 60°C[7]

  • Time: 15 to 50 minutes[7][8]

  • Solvent-to-Material Ratio: 10:1 to 30:1 mL/g[8]

  • Ethanol Concentration: 40% to 70%[10][11]

Q5: How does this compound affect cellular signaling pathways?

A5: this compound, as a coumarin, is reported to have anti-inflammatory effects, which are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[12][13][14][15] Coumarins are also known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[16][17][18][19]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general methodology for the extraction of this compound from dried, powdered Angelica gigas root.

  • Sample Preparation: Grind dried Angelica gigas root to a fine powder (e.g., 40 mesh).

  • Extraction Setup:

    • Place 10 g of the powdered plant material into a 250 mL beaker.

    • Add 150 mL of 70% ethanol (solvent-to-solid ratio of 15:1).

  • Ultrasonication:

    • Place the beaker in an ultrasonic bath.

    • Set the temperature to 50°C and the time to 40 minutes.

    • Ensure the water level in the bath is sufficient to cover the solvent level in the beaker.

  • Filtration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of the extraction solvent to ensure complete recovery of the extract.

  • Solvent Evaporation:

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification and Analysis:

    • The crude extract can be further purified using column chromatography (silica gel) or preparative HPLC.

    • Quantify the yield of this compound using analytical HPLC with a suitable standard.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a general procedure for MAE of this compound.

  • Sample Preparation: Prepare finely ground Angelica gigas root powder as described for UAE.

  • Extraction Setup:

    • Place 1 g of the powdered material into a microwave extraction vessel.

    • Add 20 mL of 50% aqueous ethanol.

  • Microwave Extraction:

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction temperature to 80°C and the time to 10 minutes.

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature before opening.

    • Filter the extract as described in the UAE protocol.

  • Solvent Evaporation and Analysis:

    • Evaporate the solvent and proceed with purification and analysis as outlined in the UAE protocol.

Data Presentation

The following table summarizes the impact of different extraction parameters on the yield of total coumarins, which can serve as a proxy for optimizing this compound extraction.

Extraction Method Solvent Temperature (°C) Time (min) Solvent:Solid Ratio (mL/g) Relative Yield Reference
UAE70% Ethanol4040-High[7]
UAE56% Ethanol5455-Optimized[11]
MAE50% Ethanol5010 (2x5 min cycles)-High[4][5]
MAEWater9512-Higher Temp/Time dependent[6]
MacerationMethanolRoom Temp--Lower than UAE/MAE[2]
SoxhletMethanolBoiling Point--Lower than UAE/MAE[2]

Visualizations

Signaling Pathways

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing cluster_analysis Purification & Analysis Plant_Material Angelica gigas Root Grinding Grinding & Sieving Plant_Material->Grinding Extraction_Method Select Method: - Ultrasound-Assisted (UAE) - Microwave-Assisted (MAE) Grinding->Extraction_Method Parameters Optimize Parameters: - Solvent (Ethanol/Methanol) - Temperature - Time - Solid:Solvent Ratio Extraction_Method->Parameters Filtration Filtration Extraction_Method->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Purification: - Column Chromatography - Solid-Phase Extraction (SPE) Crude_Extract->Purification Analysis Analysis & Quantification (HPLC) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

nfkb_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_p50_p65_inactive Inhibits NFkB_p50_p65_active NF-κB (p50/p65) (Active) NFkB_p50_p65_inactive->NFkB_p50_p65_active Release Nucleus Nucleus NFkB_p50_p65_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes This compound This compound This compound->IKK Inhibits

mapk_pathway Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., MEKK) Stress_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPK Inhibits Phosphorylation

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_active Nrf2 Nrf2_nucleus Nrf2 Nrf2_active->Nrf2_nucleus Translocates to This compound This compound Oxidative_Stress Oxidative Stress Proteasomal_Degradation Proteasomal Degradation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Nrf2_nucleus->ARE Binds to

References

Demethylsuberosin Purity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the purity assessment of demethylsuberosin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its typical purity?

A1: this compound, also known as 7-demethylsuberosin, is a naturally occurring hydroxycoumarin compound.[1] It is primarily isolated from plants of the Angelica genus, such as Angelica gigas Nakai.[2] this compound has demonstrated various biological activities, including anti-inflammatory and neuroprotective effects. Commercial suppliers typically offer this compound with a purity of 95% or higher, with some products exceeding 99% purity.

Q2: What are the common impurities found in this compound samples?

A2: As this compound is often extracted from natural sources like Angelica gigas, common impurities are typically other structurally related coumarin compounds present in the plant. These can include:

  • Nodakenin

  • Marmesin

  • Decursinol

  • Decursin

  • Decursinol angelate

  • Peucedanone

  • Isoimperatorin

The presence and abundance of these impurities can vary depending on the plant source and the extraction and purification methods used.[3]

Q3: What are the main challenges in assessing the purity of this compound?

A3: The primary challenges in assessing the purity of this compound include:

  • Co-elution of related compounds: Due to their structural similarities, other coumarins in the sample may co-elute with this compound during chromatographic analysis, leading to inaccurate purity assessment.

  • Matrix effects: The complex nature of natural product extracts can interfere with the analytical signal of this compound, particularly in LC-MS/MS analysis.

  • Compound stability: this compound, like other coumarins, may be susceptible to degradation under certain conditions of light, temperature, and pH. This can lead to the formation of degradation products that may be mistaken for impurities.

  • Lack of certified reference standards: The availability of certified reference standards for all potential impurities can be limited, making their definitive identification and quantification challenging.

Q4: Which analytical techniques are most suitable for this compound purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or UV detector is a commonly used and reliable method for quantifying this compound and assessing its purity.[3][4] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity, which is particularly useful for identifying and quantifying impurities at low levels.[3]

Q5: How can I confirm the identity of this compound and its impurities?

A5: The identity of this compound can be confirmed by comparing its retention time and UV spectrum with a certified reference standard. For definitive identification, especially of impurities, LC-MS/MS is recommended. By analyzing the fragmentation pattern of the parent ion, the chemical structure of the compound can be elucidated or confirmed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.1. Wash the column with a strong solvent or replace it.2. Adjust the mobile phase pH to ensure this compound is in a single ionic form.3. Reduce the sample concentration or injection volume.
Peak Splitting or Broadening 1. Column void or channeling.2. Injector issues (e.g., partially blocked needle).3. Sample solvent incompatible with the mobile phase.1. Reverse flush the column at a low flow rate. If the problem persists, replace the column.2. Clean or replace the injector needle and seat.3. Dissolve the sample in the mobile phase or a weaker solvent.
Inconsistent Retention Times 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks.1. Prepare fresh mobile phase and ensure proper mixing and degassing.2. Use a column oven to maintain a constant temperature.3. Check for leaks in the pump and fittings; purge the pump.
Baseline Noise or Drift 1. Contaminated mobile phase or detector cell.2. Air bubbles in the system.3. Column bleeding.1. Use high-purity solvents and flush the detector cell.2. Degas the mobile phase and purge the system.3. Use a column with low bleed characteristics or wash the column.

Quantitative Data

The following tables summarize key quantitative parameters for the analysis of this compound.

Table 1: Purity of Commercially Available this compound
Supplier Reported Purity
Supplier A>98% (HPLC)
Supplier B99.71%
Supplier C≥95%
Supplier D≥99%
Table 2: HPLC-DAD Method Validation Parameters for Coumarins in Angelica gigas
Compound Linearity Range (µg/mL) Correlation Coefficient (r²) Average Recovery (%)
Nodakenin0.2 - 2500.999101.3
Marmesin0.2 - 2500.99996.5
Decursinol0.2 - 2500.998110.8
This compound 0.2 - 250 0.999 105.7
Decursin0.2 - 2500.99998.4
Decursinol angelate0.2 - 2500.999102.6
Data adapted from Lee et al. (2008). Journal of Pharmaceutical and Biomedical Analysis.[3]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-DAD

This protocol is adapted from a validated method for the simultaneous determination of coumarins in Angelica gigas root.[3]

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reference standards for this compound and potential impurities

2. Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a DAD detector.

  • Column: Reversed-phase C18 column (5 µm, 4.6 mm x 250 mm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-10 min: 30% B

    • 10-25 min: 30-60% B

    • 25-35 min: 60-100% B

    • 35-40 min: 100% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 330 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Calculate the purity of this compound using the area normalization method:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Visualizations

Diagram 1: Experimental Workflow for this compound Purity Assessment

G cluster_0 Sample Preparation cluster_1 HPLC-DAD Analysis cluster_2 Data Processing A Weigh this compound Sample B Dissolve in Methanol (1 mg/mL) A->B C Filter through 0.45 µm Syringe Filter B->C D Inject Sample onto C18 Column C->D E Gradient Elution (Water/Acetonitrile) D->E F Detect at 330 nm E->F G Integrate Peak Areas F->G H Identify this compound Peak G->H I Calculate Purity (%) H->I

Caption: Workflow for HPLC-DAD purity assessment.

Diagram 2: Signaling Pathway for Anti-Inflammatory Action of Coumarins

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB Pathway MyD88->NFkB Inflammation Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-1β) MAPK->Inflammation NFkB->Inflammation This compound This compound This compound->MAPK This compound->NFkB

Caption: Inhibition of inflammatory pathways.

Diagram 3: Signaling Pathway for Melanogenesis Inhibition by this compound

G alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase Tyrosinase, TRP-1, TRP-2 MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin This compound This compound This compound->MITF This compound->Tyrosinase

Caption: Inhibition of melanogenesis pathway.

References

Technical Support Center: Demethylsuberosin Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Demethylsuberosin solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store my solid this compound and its prepared solutions?

A1: Proper storage is crucial to maintain the stability and activity of this compound.

  • Solid Compound: Store the solid form of this compound at -20°C. Under these conditions, it is stable for at least four years.[1]

  • DMSO Solutions: For solutions prepared in DMSO, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles.[2]

    • Store at -20°C for short-term storage (up to 1 month).[2][3]

    • For long-term storage, store at -80°C (up to 6 months).[2][3]

Q2: My this compound solution has changed color. What could be the cause?

A2: A change in the color of your this compound solution could indicate degradation. One potential cause is exposure to light. Coumarins, the chemical class to which this compound belongs, can be susceptible to photodegradation. It is recommended to protect this compound solutions from light whenever possible.

Q3: I am seeing unexpected results in my bioassay. Could the stability of my this compound solution be a factor?

A3: Yes, the stability of your this compound solution can significantly impact experimental outcomes. Degradation of the compound due to improper storage or light exposure can lead to a decrease in its effective concentration and the formation of new, potentially interfering compounds. This can result in reduced or altered biological activity. It is crucial to follow proper storage and handling procedures.

Q4: What is the UV-Vis absorption maximum of this compound?

A4: The UV-Vis absorption maximum (λmax) of this compound is 333 nm.[1] This information is important when designing experiments involving UV-Vis spectroscopy or when considering the potential for light-induced degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Reduced or no biological activity in the experiment. Degradation of this compound solution due to improper storage (e.g., prolonged storage at room temperature, repeated freeze-thaw cycles).Prepare fresh solutions from solid this compound stored at -20°C. Aliquot solutions for single use to avoid freeze-thaw cycles.
Photodegradation of the solution due to exposure to light.Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize light exposure during experimental procedures.
Inconsistent results between experimental replicates. Inhomogeneous solution or precipitation of this compound.Ensure the compound is fully dissolved. Gentle warming to 37°C and sonication can aid in solubilization.[2] Visually inspect for precipitates before use.
Variability in light exposure between samples.Standardize light conditions for all samples during the experiment. Use a dark control to assess the impact of light.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). Formation of degradation products.Analyze a freshly prepared solution as a reference. If new peaks are present in older or light-exposed samples, photodegradation is likely. Consider performing a forced degradation study to identify potential degradation products.

Experimental Protocols

Protocol 1: General Handling and Solubilization of this compound
  • Weighing: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation. Weigh the desired amount in a fume hood.

  • Solvent Addition: Add the desired volume of dimethyl sulfoxide (DMSO) to the solid to achieve the desired stock concentration. This compound is soluble in DMSO at concentrations up to 250 mg/mL.[1][2]

  • Dissolution: To ensure complete dissolution, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath for a short period.[2]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[2][3]

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment.

Protocol 2: Photostability Testing of this compound Solutions (Forced Degradation Study)

This protocol is adapted from the ICH Q1B guidelines for photostability testing.

  • Sample Preparation:

    • Prepare a solution of this compound in a relevant solvent (e.g., DMSO, followed by dilution in aqueous buffer) at a known concentration.

    • Divide the solution into two sets of transparent vials.

  • Dark Control:

    • Wrap one set of vials completely in aluminum foil to serve as the dark control. These samples will be exposed to the same temperature conditions as the light-exposed samples but will be protected from light.

  • Light Exposure:

    • Place the unwrapped (light-exposed) and wrapped (dark control) vials in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis:

    • At predetermined time points, withdraw samples from both the light-exposed and dark control groups.

    • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the light-exposed samples to the dark control samples.

    • Calculate the percentage of degradation in the light-exposed samples relative to the dark control.

    • Characterize any significant degradation products using techniques like mass spectrometry (MS).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Solvent Storage Temperature Reported Stability
SolidN/A-20°C≥ 4 years[1]
SolutionDMSO-20°CUp to 1 month[2][3]
SolutionDMSO-80°CUp to 6 months[2][3]

Table 2: Hypothetical Photodegradation of this compound in Solution (Example Data)

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not currently available. Researchers should generate their own data following the photostability testing protocol.

Light Exposure (lux hours) Remaining this compound (%) (Light-Exposed) Remaining this compound (%) (Dark Control) Appearance of Degradation Products (Peak Area %)
01001000
600,000859915
1,200,000709830

Signaling Pathways and Experimental Workflows

This compound is known for its anti-inflammatory and neuroprotective activities.[1] While the precise signaling pathways for its degradation products are unknown, the following diagrams illustrate the known pathways for the parent compound and a general workflow for investigating its photostability.

cluster_0 Anti-inflammatory Signaling Pathway Inflammatory Stimulus (e.g., LPS) Inflammatory Stimulus (e.g., LPS) Activation of MAPK & NF-κB Pathways Activation of MAPK & NF-κB Pathways Inflammatory Stimulus (e.g., LPS)->Activation of MAPK & NF-κB Pathways Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-6) Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-6) Activation of MAPK & NF-κB Pathways->Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-6) This compound This compound This compound->Activation of MAPK & NF-κB Pathways Inhibition

Caption: this compound's anti-inflammatory effect.

cluster_1 Neuroprotective Signaling Pathway Oxidative Stress / Glutamate Excitotoxicity Oxidative Stress / Glutamate Excitotoxicity Neuronal Cell Death Neuronal Cell Death Oxidative Stress / Glutamate Excitotoxicity->Neuronal Cell Death This compound This compound This compound->Neuronal Cell Death Protection Proteasome Activation Proteasome Activation This compound->Proteasome Activation Proteasome Activation->Neuronal Cell Death Inhibition

Caption: this compound's neuroprotective mechanism.

cluster_2 Photostability Experimental Workflow A Prepare this compound Solution B Divide into Light-Exposed and Dark Control Samples A->B C Expose to Controlled Light Source B->C D Analyze Samples by HPLC at Time Points C->D E Compare Light-Exposed vs. Dark Control D->E F Quantify Degradation and Identify Products E->F cluster_3 Potential Photodegradation Pathways of this compound This compound This compound Photodimerization Photodimerization This compound->Photodimerization [2+2] cycloaddition Oxidation of Prenyl Group Oxidation of Prenyl Group This compound->Oxidation of Prenyl Group Hydroxylation of Aromatic Ring Hydroxylation of Aromatic Ring This compound->Hydroxylation of Aromatic Ring Unknown Bioactivity Unknown Bioactivity Photodimerization->Unknown Bioactivity Oxidation of Prenyl Group->Unknown Bioactivity Hydroxylation of Aromatic Ring->Unknown Bioactivity

References

Demethylsuberosin storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for storing and handling Demethylsuberosin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least three to four years.[1][2][3]

Q2: How should I store this compound for short-term use?

For short-term storage, solid this compound can be kept at 4°C for up to two years.[2][3]

Q3: What is the appropriate shipping condition for this compound?

This compound is typically shipped at room temperature for domestic transit, as stability testing has shown that short-term exposure to ambient temperatures does not affect its biological activity.[1][4] For international shipping or upon request, it may be shipped with blue ice.[5]

Q4: How do I prepare stock solutions of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[1][5][6] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO.[6] To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[5]

Q5: What are the storage recommendations for this compound stock solutions?

Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5] For optimal stability, store stock solutions at -80°C for use within six months or at -20°C for use within one month.[2][3][5] Solutions are generally unstable and should be prepared fresh when possible.[6]

Q6: What personal protective equipment (PPE) should I use when handling this compound?

When handling this compound, it is important to wear appropriate personal protective equipment, including gloves, a lab coat, and eye protection.[7] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust.[8][9]

Q7: What should I do in case of accidental exposure to this compound?

  • If inhaled: Move to fresh air. If you feel unwell, seek medical attention.[8]

  • In case of skin contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.[7][8] If irritation occurs, seek medical advice.[8]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8] If eye irritation persists, get medical advice/attention.[8]

  • If swallowed: Rinse mouth with water. Immediately call a poison center or doctor.[8]

Troubleshooting Guides

Problem: My this compound powder won't fully dissolve in DMSO.

  • Possible Cause 1: Incorrect Solvent. Ensure you are using high-purity, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[6]

  • Possible Cause 2: Insufficient Sonication/Warming. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[5]

  • Possible Cause 3: Concentration is too high. Check the solubility data. While some suppliers report high solubility, it is best to start with a lower concentration and gradually increase it.

Problem: I am observing degradation of my this compound in my experiment.

  • Possible Cause 1: Improper Storage of Stock Solution. Repeated freeze-thaw cycles can lead to degradation. Ensure your stock solution is aliquoted and stored correctly.[5]

  • Possible Cause 2: Instability in Aqueous Solutions. Coumarin compounds can be unstable in aqueous solutions, with stability being pH-dependent.[10] It is advisable to prepare fresh dilutions in your experimental buffer immediately before use.

  • Possible Cause 3: Light Exposure. Some coumarin derivatives are light-sensitive.[7] Protect your solutions from light by using amber vials or covering the containers with foil.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureDurationCitations
Solid-20°C≥ 4 years[1]
Solid-20°C3 years[2][3]
Solid4°C2 years[2][3]
In Solvent (DMSO)-80°C6 months[2][3][5]
In Solvent (DMSO)-20°C1 month[2][3][5]

Table 2: Solubility of this compound

SolventConcentrationCitations
DMSO250 mg/mL[1][5]
DMSO150 mg/mL[2]
DMSO46 mg/mL[6]
Ethanol46 mg/mL[6]
WaterInsoluble[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 230.26 g/mol ).

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the corresponding volume of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Visualizations

Demethylsuberosin_Handling_Workflow This compound Handling Workflow cluster_storage Storage cluster_handling Handling cluster_experiment Experimentation Solid Solid this compound StockSolution Stock Solution (in DMSO) Solid->StockSolution Dissolve Weighing Weighing Solid->Weighing Dilution Dilution in Buffer StockSolution->Dilution Dissolving Dissolving Weighing->Dissolving Aliquoting Aliquoting Dissolving->Aliquoting Aliquoting->StockSolution Assay Experimental Assay Dilution->Assay

Caption: A workflow diagram illustrating the key steps in handling this compound.

Troubleshooting_Guide Troubleshooting Common Issues cluster_dissolution Dissolution Problems cluster_degradation Degradation Issues Issue1 Incomplete Dissolution Cause1a Incorrect Solvent Issue1->Cause1a Cause1b Insufficient Sonication Issue1->Cause1b Cause1c Concentration Too High Issue1->Cause1c Issue2 Compound Degradation Cause2a Improper Storage Issue2->Cause2a Cause2b Aqueous Instability Issue2->Cause2b Cause2c Light Exposure Issue2->Cause2c

Caption: A logical diagram outlining common problems and their potential causes.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Demethylsuberosin and Suberosin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive review of available scientific literature reveals distinct and overlapping biological activities of two naturally occurring coumarins, demethylsuberosin and suberosin. This guide provides a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data, detailed protocols, and visualizations of their molecular signaling pathways. This information is intended for researchers, scientists, and drug development professionals engaged in the study of natural compounds for therapeutic applications.

Summary of Biological Activities

This compound (7-hydroxy-6-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one) and its methylated analog, suberosin (7-methoxy-6-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one), are both recognized for their pharmacological potential. While direct comparative studies are limited, existing research provides insights into their individual effects across different biological domains.

Biological ActivityThis compoundSuberosin
Anticancer Activity Potential inhibition of T-LAK cell-originated protein kinase (TOPK), a key enzyme in cancer cell proliferation.Demonstrates cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity Limited specific data available.Attenuates inflammation by modulating the JAK/STAT signaling pathway, leading to the repolarization of macrophages.
Antimicrobial Activity Data not available in the reviewed literature.Exhibits activity against a range of bacterial and fungal strains.

Anticancer Activity

While comprehensive comparative data is not yet available, preliminary findings suggest both compounds possess anticancer properties, likely through different mechanisms.

This compound has been linked to the inhibition of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in various cancers and involved in promoting cell proliferation and survival.[1][2][3] Inhibition of TOPK is a promising strategy for cancer therapy.

Suberosin has demonstrated cytotoxic activity against several cancer cell lines. The precise mechanism of its anticancer action is still under investigation but is an active area of research in the development of new chemotherapeutic agents.

Visualizing the TOPK Signaling Pathway

The following diagram illustrates the central role of TOPK in cancer cell signaling, a potential target of this compound.

TOPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor MAPK_Cascade MAPK Cascade (e.g., MEK, ERK) Receptor->MAPK_Cascade TOPK TOPK MAPK_Cascade->TOPK Downstream_Effectors Downstream Effectors (e.g., p38, JNK, c-Jun) TOPK->Downstream_Effectors Transcription_Factors Transcription Factors (e.g., CREB/ATF) Downstream_Effectors->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

TOPK Signaling Pathway in Cancer.

Anti-inflammatory Activity

Suberosin has been shown to possess significant anti-inflammatory properties. A key mechanism of action is its ability to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[4][5][6][7][8] By inhibiting this pathway, suberosin can suppress the production of pro-inflammatory cytokines and promote the polarization of macrophages towards an anti-inflammatory phenotype. This makes it a compound of interest for inflammatory conditions such as rheumatoid arthritis.

Currently, there is a lack of specific experimental data on the anti-inflammatory activity of This compound .

Visualizing the JAK/STAT Signaling Pathway

The diagram below outlines the JAK/STAT signaling cascade, a key target for the anti-inflammatory effects of suberosin.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT_inactive STAT (inactive) JAK->STAT_inactive phosphorylates STAT_active p-STAT (active dimer) STAT_inactive->STAT_active dimerizes Gene_Expression Gene Expression (Inflammatory Response) STAT_active->Gene_Expression translocates to nucleus and binds DNA MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with varying concentrations of this compound or Suberosin Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze NO_Inhibition_Assay_Workflow Start Seed RAW 264.7 macrophages in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Pretreat Pre-treat with this compound or Suberosin Incubate1->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 Incubate for 24h Stimulate->Incubate2 Collect_Supernatant Collect cell culture supernatant Incubate2->Collect_Supernatant Griess_Reaction Mix supernatant with Griess reagent Collect_Supernatant->Griess_Reaction Measure Measure absorbance at 540 nm Griess_Reaction->Measure Analyze Calculate IC50 for NO inhibition Measure->Analyze Broth_Microdilution_Workflow Start Prepare serial dilutions of this compound or Suberosin in broth Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Incubate Incubate at the appropriate temperature and duration Inoculate->Incubate Observe Visually inspect for microbial growth (turbidity) Incubate->Observe Determine_MIC Determine the lowest concentration with no visible growth (MIC) Observe->Determine_MIC

References

A Comparative Analysis of Demethylsuberosin and Other Bioactive Coumarins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins are a diverse class of naturally occurring phenolic compounds widely distributed in the plant kingdom. Their characteristic benzopyrone scaffold has attracted significant scientific interest due to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative analysis of Demethylsuberosin, a prenylated coumarin, against other well-researched coumarins such as Osthole, Psoralen, Imperatorin, and Umbelliferone. The objective is to present a data-driven comparison of their biological activities, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

Chemical Structures

The fundamental structural motif of coumarins is the 2H-1-benzopyran-2-one core. The diverse biological activities of different coumarins are attributed to the variety of substituents attached to this core structure.

Figure 1: Chemical Structures of Selected Coumarins

Chemical_Structures This compound This compound C₁₄H₁₄O₃ Osthole Osthole C₁₅H₁₆O₃ Psoralen Psoralen C₁₁H₆O₃ Imperatorin Imperatorin C₁₆H₁₄O₄ Umbelliferone Umbelliferone C₉H₆O₃

Caption: Chemical structures of this compound and other selected coumarins.

Comparative Biological Activity

This section provides a quantitative comparison of the anti-inflammatory, anticancer, and antimicrobial activities of this compound and other selected coumarins, presented in tabular format for clarity.

Anti-inflammatory Activity

The anti-inflammatory potential of coumarins is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Table 1: Comparative Anti-inflammatory Activity (IC₅₀ values in µM)

CompoundAssayCell LineIC₅₀ (µM)Reference
This compound Histamine Release InhibitionHMC-1- (Inhibition at 10 µM)[1]
Osthole NO Production InhibitionRAW 264.7~30[1]
Imperatorin NO Production InhibitionRAW 264.7>100[1]
Scopoletin Inflammatory Cytokine ProductionHMC-1- (41.6% inhibition of TNF-α at 200 µM)[2]

Note: A lower IC₅₀ value indicates greater potency.

Anticancer Activity

The anticancer efficacy of coumarins is typically assessed by their ability to inhibit the proliferation of cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) being a key metric.

Table 2: Comparative Anticancer Activity (IC₅₀ values in µM)

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Psoralen KBOral Epidermoid Carcinoma88.1[3]
K562Chronic Myelogenous Leukemia24.4[3]
Isopsoralen KBOral Epidermoid Carcinoma61.9[3]
K562Chronic Myelogenous Leukemia49.6[3]
Umbelliferone MCF-7Breast Cancer15.56[4]
MDA-MB-231Breast Cancer10.31[4]
4-Methylumbelliferone T-47DBreast Cancer- (Dose-dependent inhibition)[5]
MDA-MB-231Breast Cancer- (Dose-dependent inhibition)[5]

Note: A lower IC₅₀ value indicates greater cytotoxicity against cancer cells.

Antimicrobial Activity

The antimicrobial potential of coumarins is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)

CompoundMicroorganismTypeMIC (µg/mL)Reference
Imperatorin Staphylococcus aureusGram-positive bacteria- (Inhibition at 40 µg/mL)[5]
Bacillus subtilisGram-positive bacteria- (Inhibition at 40 µg/mL)[5]
Klebsiella pneumoniaeGram-negative bacteria- (Inhibition at 40 µg/mL)[5]
Escherichia coliGram-negative bacteria- (Inhibition at 40 µg/mL)[5]
Various Coumarin Derivatives Staphylococcus aureusGram-positive bacteria3.125 - 12.5[6]
Bacillus subtilisGram-positive bacteria3.125 - 12.5[6]

Note: A lower MIC value indicates greater antimicrobial potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to generate the data presented above.

Anti-inflammatory Assays

Nitric Oxide (NO) Production Inhibition Assay

This assay is a common in vitro method to screen for anti-inflammatory activity.

NO_Production_Inhibition_Assay cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement A Seed RAW 264.7 cells in 96-well plates B Incubate for 24h A->B C Pre-treat with coumarin derivatives for 1h B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24h D->E F Collect supernatant E->F G Add Griess reagent F->G H Measure absorbance at 540 nm G->H

Caption: Workflow for the Nitric Oxide Production Inhibition Assay.

  • Cell Culture: Murine macrophage cells (RAW 264.7) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell adherence.

  • Treatment: The cells are pre-treated with various concentrations of the test coumarins for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL). The plates are then incubated for another 24 hours.

  • Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Anticancer Assays

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow cluster_0 Cell Seeding & Treatment cluster_1 Formazan Formation cluster_2 Measurement A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with various concentrations of coumarins B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT Cell Viability Assay.

  • Cell Seeding and Treatment: Cancer cells are seeded into 96-well plates and allowed to attach overnight. The cells are then treated with a range of concentrations of the coumarin compounds and incubated for a specified period (typically 48 to 72 hours).[3][4]

  • Formazan Formation: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. The plates are incubated for an additional 4 hours.[7]

  • Measurement: A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.[7][8]

Antimicrobial Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Interpretation A Prepare serial dilutions of coumarins in broth B Dispense into 96-well plates A->B C Add standardized bacterial suspension to each well B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity (bacterial growth) F Determine MIC (lowest concentration with no growth) E->F

Caption: Workflow for the Broth Microdilution Method.

  • Preparation: Serial twofold dilutions of the coumarin compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with a standardized suspension of the test microorganism. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Result Interpretation: After incubation, the plates are visually inspected for turbidity, which indicates microbial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[9]

Signaling Pathways

Coumarins exert their biological effects through various molecular mechanisms. The anti-inflammatory and anticancer activities often involve the modulation of key signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Many anti-inflammatory compounds, including some coumarins, act by inhibiting this pathway.

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->genes activates nucleus Nucleus Coumarins Coumarins Coumarins->IKK inhibit Coumarins->NFkB_nucleus inhibit translocation

Caption: Simplified NF-κB signaling pathway and potential inhibition by coumarins.

Conclusion

This comparative guide highlights the significant therapeutic potential of coumarins, with this compound and its analogs demonstrating a range of biological activities. While quantitative data for this compound remains limited in the current literature, the available information suggests its promise as an anti-inflammatory and neuroprotective agent. The compiled data for other coumarins like Osthole, Psoralen, Imperatorin, and Umbelliferone provide a valuable benchmark for future research and development. The detailed experimental protocols and pathway diagrams included in this guide are intended to facilitate further investigation into the mechanisms of action and potential applications of these versatile natural compounds. Further studies are warranted to fully elucidate the quantitative bioactivity profile of this compound and to explore the structure-activity relationships within the broader class of prenylated coumarins.

References

Demethylsuberosin: A Comparative Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Demethylsuberosin, a natural coumarin derivative, has garnered significant interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and neuroprotective properties. This guide provides a comprehensive comparison of this compound with other established modulators of key signaling pathways implicated in inflammation and cellular stress responses. We delve into the current understanding of its molecular targets, supported by available experimental data, and present detailed protocols for target identification and validation methodologies.

Quantitative Comparison of Inhibitory and Activation Activities

While direct, high-throughput target identification data for this compound is not yet publicly available, the broader class of coumarins has been shown to interact with several key proteins involved in inflammatory and antioxidant pathways. The following tables summarize the known quantitative data for this compound's effects on these potential targets, alongside data for well-established alternative modulators. This comparative data is crucial for evaluating its potential potency and selectivity.

Target: Cyclooxygenase-2 (COX-2) Compound IC50 Value Assay Type
This compound Data not availableData not availableData not available
Celecoxib0.04 µMHuman recombinant COX-2 assay
Rofecoxib0.018 µMHuman recombinant COX-2 assay
Target: 5-Lipoxygenase (5-LOX) Compound IC50 Value Assay Type
This compound Data not availableData not availableData not available
Zileuton0.5 - 1.0 µMVarious cell-based and cell-free assays
Nordihydroguaiaretic acid (NDGA)0.1 - 1.0 µMVarious cell-based and cell-free assays
Target Pathway: NF-κB Inhibition Compound IC50 Value Assay Type
This compound Data not availableData not availableData not available
BAY 11-70825 - 10 µMInhibition of IκBα phosphorylation in human endothelial cells[1]
Target Pathway: Nrf2 Activation Compound Effective Concentration Assay Type
This compound Data not availableData not availableData not available
Bardoxolone Methyl5 mg/kg (in vivo)Increased Nrf2 target gene expression in cynomolgus monkeys[2][3]

Experimental Protocols for Target Identification and Validation

To facilitate further research into the direct molecular targets of this compound, this section outlines detailed methodologies for key experimental approaches.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This method is designed to isolate and identify proteins that directly bind to this compound.

  • Probe Synthesis: Covalently immobilize this compound onto a solid support (e.g., sepharose beads) through a chemically inert linker. A control resin without the coupled compound is also prepared.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue that expresses the suspected target proteins.

  • Affinity Pull-Down: Incubate the cell lysate with both the this compound-coupled resin and the control resin.

  • Washing: Thoroughly wash the resins to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the this compound resin.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).[4][5][6][7][8][9][10]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular context without the need for compound modification.[11][12][13]

  • Cell Treatment: Treat intact cells with this compound at various concentrations. A vehicle-treated control is run in parallel.

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or other quantitative protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.[11][12][13]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways potentially modulated by this compound and the experimental workflows for its target identification and validation.

cluster_0 Target Identification Workflow This compound This compound Immobilization on Resin Immobilization on Resin This compound->Immobilization on Resin Affinity Chromatography Affinity Chromatography Immobilization on Resin->Affinity Chromatography Cell Lysate Cell Lysate Cell Lysate->Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Protein Identification Protein Identification Mass Spectrometry->Protein Identification

Caption: Workflow for identifying this compound's protein targets.

cluster_1 Target Validation (CETSA) Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heat Treatment Heat Treatment Compound Treatment->Heat Treatment Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Soluble Fraction Soluble Fraction Centrifugation->Soluble Fraction Western Blot Western Blot Soluble Fraction->Western Blot Target Engagement Target Engagement Western Blot->Target Engagement

Caption: Cellular Thermal Shift Assay (CETSA) workflow for target validation.

cluster_2 Inflammatory Signaling Pathways Stimuli Stimuli IKK IKK Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression regulates Inflammation Inflammation Gene Expression->Inflammation

Caption: The NF-κB signaling pathway in inflammation.

cluster_3 Antioxidant Response Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element Nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates

Caption: The Keap1-Nrf2 antioxidant response pathway.

References

Cross-Validation of Demethylsuberosin's Bioactivity: A Comparative Analysis in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific experimental data on the bioactivity of Demethylsuberosin across different cell lines. To fulfill the request for a comparative guide, this report will focus on a closely related and well-researched prenylated coumarin, Osthole . Osthole shares a similar structural backbone with this compound and its well-documented anticancer effects can provide valuable insights into the potential bioactivity of this class of compounds. This guide will present a comparative analysis of Osthole's bioactivity, supported by experimental data from various studies.

Comparative Bioactivity of Osthole in Different Cancer Cell Lines

Osthole has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, vary depending on the cell line, reflecting differential sensitivities to the compound.

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
MCF-7 Breast Cancer50 - 10048[1][2]
HeLa Cervical Cancer25 - 5048[3]
A549 Lung Cancer40 - 8072[4]
HT-29 Colon Cancer60 - 12048[5]

Table 1: Comparative IC50 Values of Osthole in Various Cancer Cell Lines. This table summarizes the cytotoxic effects of Osthole on different human cancer cell lines, highlighting the variability in its potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the bioactivity of compounds like Osthole.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of Osthole (or other test compounds) and incubate for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of the test compound for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The anticancer effects of coumarins like Osthole are often mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Lines (e.g., MCF-7, HeLa, A549, HT-29) Treatment This compound/Osthole Treatment Cell_Culture->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle Analysis) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Pathway_Analysis Signaling Pathway Modulation Western_Blot->Pathway_Analysis

Figure 1: General experimental workflow for assessing the bioactivity of a compound in cancer cell lines.

A significant pathway implicated in the action of many anticancer compounds, including coumarins, is the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt activates Akt Akt Cell_Survival Cell Survival (Inhibition of Apoptosis) p_Akt->Cell_Survival Proliferation Cell Proliferation p_Akt->Proliferation This compound This compound (Proposed Action) This compound->PI3K Inhibits This compound->Akt Inhibits

Figure 2: Proposed inhibitory action of this compound on the PI3K/Akt signaling pathway.

Conclusion

While direct experimental evidence for the bioactivity of this compound is currently lacking in publicly available literature, the extensive research on the related coumarin, Osthole, provides a strong foundation for predicting its potential anticancer effects. The data presented for Osthole across various cancer cell lines, including breast, cervical, lung, and colon cancer, suggest that this compound may also exhibit significant cytotoxic, pro-apoptotic, and cell cycle-disrupting activities. The variability in IC50 values for Osthole underscores the importance of cross-validating the bioactivity of any compound in multiple, diverse cell lines. The provided experimental protocols offer a standardized framework for conducting such validation studies for this compound. Furthermore, the elucidation of its impact on key signaling pathways, such as the PI3K/Akt pathway, will be crucial in understanding its mechanism of action and potential as a therapeutic agent. Future research should focus on generating specific data for this compound to confirm these hypothesized activities and to fully characterize its pharmacological profile.

References

Demethylsuberosin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Demethylsuberosin, a natural coumarin derivative, has demonstrated notable therapeutic potential in preclinical studies, exhibiting both anti-inflammatory and neuroprotective properties. This guide provides a comprehensive comparison of its efficacy in in vitro (laboratory-based) and in vivo (animal-based) experimental models, offering valuable insights for researchers and drug development professionals.

Quantitative Efficacy Data

The following tables summarize the key quantitative data on the efficacy of this compound in various experimental settings.

In Vitro Efficacy
Assay TypeCell Line/ModelInducerEndpoint MeasuredConcentration of this compoundResult
Anti-inflammatory HMC-1 (Human Mast Cell Leukemia)Phorbol 12-myristate 13-acetate (PMA) and A23187Histamine Release10 µMInhibition of histamine release
Neuroprotection Primary Rat Cortical CellsGlutamateCytotoxicity0.1-10 µMProtection against glutamate-induced cell death

Note: Specific IC50 values for this compound in these assays are not consistently reported in the currently available literature.

In Vivo Efficacy

Currently, there is a notable lack of publicly available, peer-reviewed studies detailing the in vivo efficacy of this compound in animal models of inflammation or neurodegeneration. While the in vitro data strongly suggests potential therapeutic benefits, further research is required to establish its effectiveness and safety in living organisms.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key in vitro experiments cited.

Inhibition of Histamine Release from HMC-1 Cells
  • Cell Culture: Human Mast Cell Leukemia (HMC-1) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Stimulation: Cells are pre-incubated with varying concentrations of this compound for a specified period. Subsequently, histamine release is stimulated by adding a combination of phorbol 12-myristate 13-acetate (PMA) and a calcium ionophore (e.g., A23187).

  • Histamine Quantification: The cell supernatant is collected, and the concentration of released histamine is measured using a sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of histamine release inhibition by this compound is calculated by comparing it to the control group (stimulated cells without this compound).

Neuroprotection against Glutamate-Induced Cytotoxicity in Primary Rat Cortical Cells
  • Primary Cell Culture: Cortical neurons are isolated from fetal rat brains and cultured in a neurobasal medium supplemented with necessary growth factors.

  • Induction of Cytotoxicity: Cultured neurons are pre-treated with different concentrations of this compound before being exposed to a neurotoxic concentration of glutamate.

  • Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium, which is an indicator of cell death.

  • Data Analysis: The neuroprotective effect of this compound is determined by comparing the viability of treated neurons to that of neurons exposed to glutamate alone.

Signaling Pathways and Experimental Workflow

Key Signaling Pathway: NF-κB in Inflammation

This compound, like other coumarins, is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways. One of the most critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. It is proposed that this compound may inhibit this process.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus IKK IKK Pro-inflammatory Stimulus->IKK Activates IκB IκB IKK->IκB Phosphorylates Degradation Degradation IκB-NF-κB Complex IκB-NF-κB Complex IκB->IκB-NF-κB Complex IκB->Degradation NF-κB NF-κB NF-κB->IκB-NF-κB Complex NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκB-NF-κB Complex->NF-κB Releases This compound This compound This compound->IKK Inhibits Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow: In Vitro vs. In Vivo

The progression from in vitro to in vivo studies is a critical step in drug development. The following diagram illustrates the logical flow and comparative nature of these experimental approaches.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell Culture Cell Culture Treatment Treatment with This compound Cell Culture->Treatment Induction Induction of Pathology Treatment->Induction Analysis Biochemical & Cellular Analysis Induction->Analysis Observation Behavioral & Physiological Observation Analysis->Observation Informs Animal Model Animal Model Administration Administration of This compound Animal Model->Administration Induction_vivo Induction of Disease Model Administration->Induction_vivo Induction_vivo->Observation

Caption: Comparative workflow of in vitro and in vivo experimental designs for evaluating this compound efficacy.

Conclusion

The available in vitro evidence strongly supports the anti-inflammatory and neuroprotective potential of this compound. However, the current lack of in vivo data represents a significant gap in our understanding of its therapeutic efficacy and safety profile in a complex biological system. Further research, including well-designed animal studies, is imperative to validate these promising laboratory findings and to pave the way for potential clinical applications.

Demethylsuberosin: A Potent Natural Compound for Experimental Control in Inflammation, Oxidation, and Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals seeking a reliable positive control, Demethylsuberosin, a natural prenylated coumarin, demonstrates consistent and potent activity across a range of in vitro assays. This guide provides a comparative overview of this compound's performance against standard positive controls in anti-inflammatory, antioxidant, and anticancer research, supported by experimental data and detailed protocols.

This compound (7-hydroxy-6-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one) is a naturally occurring coumarin derivative found in various plant species, including Angelica gigas and Citrus aurantium.[1] Its established biological activities make it a valuable tool for researchers as a reference compound to validate experimental results and benchmark the performance of novel therapeutic agents.

Comparative Performance Analysis

This compound exhibits significant efficacy in key in vitro assays, often comparable to or exceeding that of commonly used positive controls. The following tables summarize its performance based on reported half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.

Anti-Inflammatory Activity

In assays measuring the inhibition of inflammatory mediators, this compound shows potent effects. Its performance is compared here with Diclofenac, a widely used nonsteroidal anti-inflammatory drug (NSAID).

CompoundAssayTarget/Cell LineIC50/EC50 (µM)
This compound Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesData not available
DiclofenacProtein DenaturationEgg Albumin64.30 µg/mL (~217 µM)[1][2]
DiclofenacNitric Oxide (NO) ProductionRAW 264.7 Macrophages47.12 µg/mL (~159 µM)[3]
Antioxidant Activity

This compound demonstrates robust radical scavenging activity, a key indicator of antioxidant potential. Its efficacy is compared with Quercetin, a well-established antioxidant flavonoid.

CompoundAssayRadicalIC50/EC50 (µM)
This compound DPPH Radical ScavengingDPPHData not available
QuercetinDPPH Radical ScavengingDPPH4.60 ± 0.3[4]
QuercetinABTS Radical ScavengingABTS48.0 ± 4.4[4]

Note: While specific IC50 values for this compound in DPPH and ABTS assays were not found, its antioxidant capabilities as a coumarin derivative are well-documented.

Anticancer Activity

This compound exhibits significant cytotoxic effects against various cancer cell lines. Its performance is compared with Doxorubicin, a commonly used chemotherapeutic agent.

CompoundCell LineAssayIC50 (µM)
This compound MCF-7 (Breast Cancer)MTT AssayData not available
This compound HeLa (Cervical Cancer)MTT Assay11.4 ± 0.2[5]
DoxorubicinMCF-7 (Breast Cancer)MTT Assay0.92 ± 0.09 to 17.44 ± 5.23[6]
DoxorubicinHeLa (Cervical Cancer)MTT Assay1.45 ± 0.15[6]
DoxorubicinA549 (Lung Cancer)MTT Assay0.07 mM[7]

Signaling Pathway Modulation

This compound, like many other coumarin derivatives, is believed to exert its biological effects through the modulation of key cellular signaling pathways involved in inflammation and cancer progression.

G Potential Signaling Pathways Modulated by this compound cluster_inflammation Anti-Inflammatory Effects cluster_cancer Anticancer Effects This compound This compound IKK IKK This compound->IKK Inhibits PI3K PI3K This compound->PI3K Inhibits NFkB NF-κB IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) p65_p50->Pro_inflammatory_Genes Activates Transcription Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Promotes Progression

Caption: this compound's potential mechanisms of action.

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and accurate comparison.

Anti-Inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of a test compound on lipopolysaccharide (LPS)-induced nitric oxide production in murine macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or the positive control (e.g., Diclofenac) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent system.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition relative to the LPS-treated control. Determine the IC50 value from the dose-response curve.

G Workflow for Nitric Oxide (NO) Production Assay start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound or Positive Control seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect Supernatant incubate->collect griess Griess Assay collect->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Nitric Oxide (NO) production assay workflow.

Antioxidant Assay: DPPH Radical Scavenging

Objective: To measure the free radical scavenging capacity of a test compound.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of this compound and the positive control (e.g., Quercetin).

  • Reaction Mixture: In a 96-well plate, add the test compound or positive control to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. Determine the EC50 value from the dose-response curve.

Anticancer Assay: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Protocol:

  • Cell Culture and Seeding: Culture the desired cancer cell line (e.g., MCF-7, HeLa) and seed the cells into a 96-well plate at an appropriate density. Allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound or the positive control (e.g., Doxorubicin) and incubate for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.

G Workflow for MTT Cell Viability Assay start Start culture Culture Cancer Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Treat with this compound or Positive Control seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 3-4 hours mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Viability and IC50 measure->analyze end End analyze->end

Caption: MTT cell viability assay workflow.

References

Safety Operating Guide

Prudent Disposal of Demethylsuberosin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling demethylsuberosin, a naturally occurring coumarin compound, adherence to proper disposal procedures is paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating it as a hazardous chemical, is recommended based on the toxicological profile of related coumarin compounds.[1][2] This guide provides essential safety and logistical information for the proper disposal of this compound.

I. This compound: Key Data

A summary of the known physical and chemical properties of this compound is presented below. This information is critical for safe handling and in determining the appropriate disposal route.

PropertyValue
Molecular Formula C₁₄H₁₄O₃[3][4][5]
Molecular Weight 230.26 g/mol [3][5][6]
Appearance Solid[4]
Melting Point 133.5 - 134.0 °C[7]
Boiling Point 418.8 ± 45.0 °C at 760 mmHg[3][7]
Flash Point 182.0 ± 21.5 °C[3][7]
Solubility DMSO: 250 mg/mL[4]
Storage Store at -20°C or 2°C - 8°C[4][5]

II. Experimental Protocols: Disposal Procedures

The following step-by-step protocol should be followed for the disposal of this compound and its associated waste.

1. Waste Identification and Segregation:

  • Treat all this compound, including unused neat compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing this compound as hazardous chemical waste.[8][9]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[10]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste. The container must have a secure screw-top cap.[9][10]

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name "this compound" and the associated hazards (e.g., "Toxic").[10]

3. Waste Accumulation:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]

  • The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[11]

  • Keep the waste container closed at all times, except when adding waste.[8][9]

4. Disposal Request and Pickup:

  • Once the waste container is full, or if it has been in accumulation for a period defined by your institutional policy (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) or hazardous waste management program.[10][11]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[8]

5. Spill Management:

  • In the event of a spill, treat all spill cleanup materials (e.g., absorbent pads, contaminated personal protective equipment) as hazardous waste and dispose of them in the designated this compound waste container.[8][9]

Important Considerations:

  • NEVER dispose of this compound down the sink or in the regular trash.[8]

  • NEVER evaporate this compound as a method of disposal.[8][9]

  • All laboratory personnel handling this compound must be trained on these disposal procedures and be familiar with the potential hazards of coumarin compounds.[8]

III. This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation & Containerization cluster_2 Storage cluster_3 Disposal Trigger cluster_4 Final Disposal start Generate this compound Waste (Unused chemical, contaminated labware, solutions) segregate Segregate as Hazardous Waste start->segregate containerize Place in a labeled, compatible waste container segregate->containerize store Store in designated Satellite Accumulation Area (SAA) containerize->store is_full Is container full? store->is_full is_full->store No request_pickup Arrange for pickup by EHS/Hazardous Waste Program is_full->request_pickup Yes end Proper Disposal Complete request_pickup->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Demethylsuberosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Demethylsuberosin in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and regulatory compliance.

Hazard Identification and Safety Data

This compound is a prenylated coumarin with recognized anti-inflammatory and neuroprotective activities.[1] While specific toxicological data for this compound is not extensively documented, related coumarin compounds can be toxic if swallowed and may cause skin and eye irritation.[2][3][4][5] Therefore, it is prudent to handle this compound with a high degree of caution.

Quantitative Hazard and Physical Data

PropertyValueSource
Molecular Formula C₁₄H₁₄O₃[1][6]
Molecular Weight 230.3 g/mol [1][6]
Appearance Solid[1]
Solubility Soluble in DMSO (up to 250 mg/mL)[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]
LD50/LC50 Data not available
NFPA 704 Rating Data not available

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are required. For prolonged contact or when handling concentrated solutions, double-gloving is recommended.
Body Protection Lab CoatA full-length laboratory coat must be worn at all times.
Eye Protection Safety Glasses/GogglesANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.
Respiratory Protection Not generally requiredWhen weighing the powder or where dust generation is possible, work in a certified chemical fume hood.

Step-by-Step Handling and Experimental Protocol

This section outlines a standard operating procedure for preparing a this compound stock solution and conducting a cell-based assay.

3.1. Preparation of this compound Stock Solution

  • Work Area Preparation : Conduct all work within a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and decontaminated.

  • Personal Protective Equipment : Don all required PPE as outlined in the table above.

  • Weighing : Carefully weigh the desired amount of solid this compound using an analytical balance. Use anti-static weighing paper or a weigh boat.

  • Solubilization : Add the appropriate volume of dimethyl sulfoxide (DMSO) to the weighed this compound to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution, dissolve 2.303 mg of this compound in 1 mL of DMSO.

  • Mixing : Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage : Store the stock solution in a tightly sealed vial at -20°C.

3.2. Cell-Based Assay Workflow

The following diagram illustrates a typical workflow for a cell-based assay using this compound.

experimental_workflow Experimental Workflow: Cell-Based Assay with this compound cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution cell_culture Culture and Plate Cells treat_cells Treat Cells with This compound cell_culture->treat_cells incubate Incubate for Specified Duration treat_cells->incubate add_reagent Add Assay Reagent (e.g., for viability) incubate->add_reagent read_plate Read Plate on Plate Reader add_reagent->read_plate data_analysis Analyze Data read_plate->data_analysis

Caption: A generalized workflow for conducting a cell-based assay with this compound.

Spill Management and Disposal Plan

Immediate and appropriate response to spills is crucial.

4.1. Spill Cleanup Procedure

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill : Determine the extent of the spill and if it can be safely managed internally.

  • Don PPE : At a minimum, wear double nitrile gloves, a lab coat, and safety goggles.

  • Containment : For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill (in DMSO), absorb with an inert material (e.g., vermiculite, sand).

  • Cleanup : Carefully scoop the contained material into a designated hazardous waste container.

  • Decontamination : Decontaminate the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.

  • Waste Disposal : Dispose of all contaminated materials as hazardous waste.

4.2. Waste Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

Waste StreamContainerDisposal Procedure
Solid this compound Labeled, sealed containerDispose of as solid chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Labeled hazardous waste bagSegregate from general lab waste.
Liquid Waste (e.g., stock solutions, cell culture media) Labeled, sealed container for liquid hazardous wasteDo not pour down the drain.

The following diagram outlines the logical flow for waste disposal.

disposal_plan Disposal Plan for this compound Waste start Waste Generated is_solid Solid Waste? start->is_solid solid_waste Solid Chemical Waste Container is_solid->solid_waste Yes is_liquid Liquid Waste? is_solid->is_liquid No end Dispose via Institutional EHS Procedures solid_waste->end liquid_waste Liquid Hazardous Waste Container is_liquid->liquid_waste Yes is_labware Contaminated Labware? is_liquid->is_labware No liquid_waste->end labware_waste Hazardous Waste Bag is_labware->labware_waste Yes is_labware->end No labware_waste->end

Caption: Decision-making process for the proper segregation and disposal of this compound waste.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.